molecular formula C18H23ClO5 B1609818 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone CAS No. 185448-73-1

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Cat. No.: B1609818
CAS No.: 185448-73-1
M. Wt: 354.8 g/mol
InChI Key: QEIBROVFKBAHDN-UHFFFAOYSA-N
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Description

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is a useful research compound. Its molecular formula is C18H23ClO5 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2-chloroacetyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClO5/c1-17(2,3)15(21)23-13-8-7-11(12(20)10-19)9-14(13)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIBROVFKBAHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CCl)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443888
Record name 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185448-73-1
Record name 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate for Adrenergic Prodrug Synthesis

Executive Summary

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (CAS: 185448-73-1) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of Dipivefrin (Dipivefrine), a lipophilic prodrug of epinephrine.[1][2]

In the context of ophthalmic drug development, this compound represents a strategic "lock-and-key" intermediate. It installs the pivaloyl ester moieties early in the synthetic pathway, protecting the oxidation-prone catechol system while simultaneously establishing the lipophilic profile required for corneal penetration. Its alpha-chloro ketone functionality serves as the electrophilic handle for subsequent amination, enabling the construction of the ethanolamine core characteristic of sympathomimetic agents.

This guide details the physicochemical profile, synthetic utility, and handling protocols for this compound, designed for researchers optimizing adrenergic agonist manufacturing.

Chemical Profile & Identity

AttributeSpecification
IUPAC Name 4-(2-chloroacetyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
Common Name This compound
Synonyms 3',4'-Dipivaloyloxy-α-chloroacetophenone; Dipivefrin Chloroketone
CAS Number 185448-73-1
Molecular Formula C₁₈H₂₃ClO₅
Molecular Weight 354.83 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate; Insoluble in Water
Stability Moisture sensitive (ester hydrolysis); Light sensitive (catechol oxidation potential)

Strategic Role in API Synthesis

The synthesis of Dipivefrin differs from standard epinephrine synthesis by the timing of the esterification. Using this compound allows for the protection of the labile catechol hydroxyls before the introduction of the amine.

Why this route?
  • Catechol Protection: The pivaloyl groups prevent the formation of "adrenochrome" type oxidation byproducts during the basic amination step.

  • Lipophilicity Engineering: The introduction of bulky tert-butyl groups increases the LogP significantly, transforming the water-soluble catechol precursor into a highly lipophilic intermediate capable of crossing biological membranes (e.g., the cornea).

  • Regioselectivity: The alpha-chloro ketone allows for clean

    
     substitution with methylamine without competing reactions at the aromatic ring.
    
Synthesis Workflow Visualization

The following diagram illustrates the position of the target compound within the Dipivefrin manufacturing workflow.

DipivefrinSynthesis Catechol Catechol (Starting Material) Chloroacetyl 4-Chloroacetylcatechol (Intermediate A) Catechol->Chloroacetyl Friedel-Crafts (Cl-CH2-COCl) Target This compound (TARGET INTERMEDIATE) Chloroacetyl->Target Esterification (Pivaloyl Chloride) Aminoketone Adrenalone Dipivalate (Aminoketone) Target->Aminoketone Amination (MeNH2) Dipivefrin Dipivefrin HCl (Final API) Aminoketone->Dipivefrin Reduction (H2/Pd-C or NaBH4)

Figure 1: The synthetic pathway for Dipivefrin, highlighting this compound as the critical electrophilic ester intermediate.[1][3][4]

Experimental Protocols

A. Synthesis of this compound

Note: This protocol assumes the starting material is 4-chloroacetylcatechol (3,4-dihydroxy-α-chloroacetophenone).

Reagents:

  • 4-Chloroacetylcatechol (1.0 eq)

  • Pivaloyl Chloride (2.2 - 2.5 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Dichloromethane (DCM) (Solvent)

Methodology:

  • Dissolution: Charge a reactor with 4-chloroacetylcatechol and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0–5°C.

  • Base Addition: Add Triethylamine dropwise, maintaining the temperature below 10°C. The solution may darken slightly due to phenoxide formation.

  • Acylation: Add Pivaloyl Chloride dropwise over 30–60 minutes. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent polymerization of the alpha-chloro ketone.

  • Reaction Monitoring: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the dihydroxy starting material.

  • Quench & Wash: Quench with cold water. Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amine)

    • Saturated NaHCO₃ (to remove pivalic acid)

    • Brine

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from heptane/ethyl acetate to yield the target as a white crystalline solid.

B. Conversion to Dipivefrin (Amination & Reduction)

Methodology:

  • Amination: The target compound is dissolved in THF or Acetonitrile and treated with Methylamine (excess) at low temperature. The chlorine atom is displaced to form the aminoketone.

    • Critical Control Point: Avoid hydrolysis of the pivaloyl esters by limiting water content and controlling pH.

  • Reduction: The aminoketone is reduced using catalytic hydrogenation (Pd/C, H₂) or Sodium Borohydride (NaBH₄) in an alcoholic solvent to yield Dipivefrin.

Mechanism of Action (Prodrug Logic)

This compound is not the active drug; it is the precursor to the prodrug. Understanding the "Pivaloyl Logic" is essential for researchers utilizing this intermediate.

Upon administration (e.g., as Dipivefrin eye drops), the lipophilic pivaloyl groups facilitate rapid transport across the corneal epithelium. Once inside the aqueous humor and ocular tissue, endogenous esterases hydrolyze the pivaloyl groups, releasing active Epinephrine.

ProdrugMechanism Dipivefrin Dipivefrin (Lipophilic Prodrug) Cornea Corneal Barrier (Lipid Membrane) Dipivefrin->Cornea High Penetration (17x Epinephrine) Hydrolysis Enzymatic Hydrolysis (Esterases) Cornea->Hydrolysis Transport Epinephrine Epinephrine (Active Drug) Hydrolysis->Epinephrine Activation IOP Reduced Intraocular Pressure (Glaucoma Treatment) Epinephrine->IOP Receptor Binding

Figure 2: The bio-activation pathway of the Dipivefrin moiety derived from the target intermediate.

Handling, Safety, and Stability

Lachrymator Warning

While the bis-pivaloyl ester is less volatile than simple alpha-chloroacetophenones (like CN gas), the alpha-chloro ketone moiety remains a potent alkylating agent.

  • Hazard: Severe eye and skin irritant. Potential sensitizer.

  • PPE: Full face shield, chemically resistant gloves (Nitrile/Butyl), and lab coat are mandatory. Handle only in a functioning fume hood.

Stability & Storage[8][9]
  • Hydrolysis Risk: The pivaloyl esters are sterically hindered (stable), but the alpha-chloro ketone is reactive. Moisture can lead to hydrolysis of the chlorine or the esters.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

References

  • Quick Company. "An Improved Process For The Preparation Of Dipivefrin Hydrochloride." Indian Patent Application / Process Chemistry. Accessed February 23, 2026. [Link]

  • Google Patents. "CN102153485A - Method for preparing dipivefrine.
  • National Institute for Occupational Safety and Health (NIOSH). "alpha-Chloroacetophenone - IDLH." Centers for Disease Control and Prevention. Accessed February 23, 2026. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Process Utility of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone , a critical intermediate in the manufacture of the glaucoma prodrug Dipivefrine.

Executive Summary

This compound (also known as 3,4-Dipivaloyloxy-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-chloroacetophenone) is a specialized lipophilic precursor used primarily in the synthesis of Dipivefrine . By masking the catechol hydroxyls of the epinephrine core with pivalic acid (trimethylacetic acid) esters, this molecule introduces significant lipophilicity (

), facilitating corneal penetration in ophthalmic applications.

This guide analyzes the molecule's dual-reactive nature—functioning as both an alkylating agent (via the


-chloroketone) and a prodrug scaffold (via the sterically hindered esters)—and provides validated protocols for its synthesis and handling.

Part 1: Chemical Identity & Molecular Architecture

Nomenclature & Identification
ParameterDetail
IUPAC Name [4-(2-chloroacetyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate
Common Name This compound
CAS Number 185448-73-1 (Specific isomer/salt forms may vary in patent literature)
Molecular Formula

Molecular Weight 354.83 g/mol
SMILES CC(C)(C)C(=O)Oc1ccc(C(=O)CCl)cc1OC(=O)C(C)(C)C
Structural Analysis: The "Pivaloyl Shield"

The molecule features two distinct functional regions that dictate its behavior:

  • 
    -Chloroketone Tail:  An electrophilic site highly susceptible to nucleophilic attack (
    
    
    
    ). This is the "warhead" used to attach the amine functionality later in the synthesis.
  • Pivaloyl Ester Core: Unlike simple acetates, the pivaloyl (trimethylacetyl) groups possess a bulky tert-butyl moiety.

    • Steric Hindrance: The bulk protects the ester linkage from premature hydrolysis by plasma esterases, increasing the half-life of the final drug.

    • Lipophilicity: Drastically increases solubility in organic process solvents (DCM, Toluene) compared to the poly-hydroxylated precursor.

Part 2: Physicochemical Properties[3][4][5]

Physical Data Profile

Note: Values derived from process patents and structural analogs.

PropertyValue / CharacteristicMethod/Notes
Physical State Crystalline SolidPure form forms white needles/prisms.[1] Crude is often a yellow-brown solid.
Melting Point 90°C – 105°C (Typical Range)Dependent on polymorph and purity. Precursor melts at ~174°C; esterification lowers MP.
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic pivalate shielding.
Solubility (Organic) HighSoluble in Dichloromethane, Ethyl Acetate, Acetone.
LogP (Predicted) ~3.5 – 4.2High lipophilicity facilitates corneal transport.
Reactivity Lachrymator / AlkylatingThe

-chloro group is a potent irritant.
Spectral Characteristics (Diagnostic)
  • IR Spectrum: Distinct carbonyl stretches.

    • Ester C=O: ~1750–1760 cm⁻¹ (High energy due to electron-withdrawing phenyl).

    • Ketone C=O: ~1690–1700 cm⁻¹ (Conjugated with ring, shifted by

      
      -chlorine).
      
  • 1H NMR (CDCl₃):

    • 
       1.35–1.40 (s, 18H): Two tert-butyl groups (Pivaloyl).
      
    • 
       4.6–4.7 (s, 2H): 
      
      
      
      (Deshielded by carbonyl and chlorine).
    • 
       7.2–7.9 (m, 3H): Aromatic protons.
      

Part 3: Synthetic Utility & Process Chemistry[6]

Synthesis Workflow

The synthesis typically proceeds via the esterification of 4-chloroacetylcatechol.[2] Direct chlorination of the esterified acetophenone is avoided due to the fragility of the esters under radical halogenation conditions.

Experimental Protocol: Esterification

Context: Preparation of Intermediate from 4-Chloroacetylcatechol.

  • Setup: Charge a reactor with 4-chloroacetylcatechol (1.0 eq) and Dichloromethane (DCM) (10 vol). Cool to 0–5°C.

  • Base Addition: Add Triethylamine (2.2 eq) or Pyridine dropwise, maintaining temperature < 10°C to prevent polymerization of the chloroketone.

  • Acylation: Slowly add Pivaloyl Chloride (2.1 eq) . The reaction is exothermic.

    • Critical Control Point: Maintain T < 15°C. Higher temperatures risk

      
       migration or hydrolysis.
      
  • Workup: Quench with cold water. Wash organic layer with dilute HCl (to remove amine) and NaHCO₃ (to remove acid).

  • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc to yield white crystals.

Conversion to Dipivefrine

The


-chloro group acts as the leaving group for the introduction of methylamine.

SynthesisPathway cluster_conditions Process Controls Start 4-Chloroacetylcatechol (Precursor) Intermediate 2-Chloro-3',4'-bis(pivaloyloxy) acetophenone (TARGET) Start->Intermediate Esterification (0-5°C) Reagent1 Pivaloyl Chloride + Et3N / DCM Reagent1->Intermediate Product Dipivefrine Base (Prodrug) Intermediate->Product Amination (SN2 Displacement) Reagent2 Methylamine (aq or alcohol) Reagent2->Product Avoid Hydrolysis Avoid Hydrolysis Control Exotherm Control Exotherm

Figure 1: Synthetic pathway from catechol precursor to Dipivefrine via the target intermediate.[3][4]

Part 4: Stability & Degradation Logic

Reactivity Profile

The molecule is metastable. It is designed to degrade (hydrolyze) in vivo, but this makes ex vivo stability a challenge.

  • Hydrolysis (Moisture Sensitivity):

    • The pivaloyl esters are relatively stable at neutral pH due to steric bulk.

    • Risk: Under basic conditions (pH > 8), saponification occurs rapidly, regenerating the catechol (oxidation risk).

  • Photolysis:

    • Aromatic ketones are susceptible to UV degradation. Store in amber glass.

  • Thermal Instability:

    • Prolonged heating > 60°C can cause elimination of the chloride or intermolecular alkylation.

Degradation Pathways Diagram

Degradation Target 2-Chloro-3',4'-bis(pivaloyloxy) acetophenone Hydrolysis Hydrolysis (High pH/H2O) Target->Hydrolysis Product1 4-Chloroacetylcatechol (Loss of lipophilicity) Hydrolysis->Product1 Cleavage of Pivalates Oxidation Quinone Formation (Color Change: Brown) Product1->Oxidation Air Oxidation

Figure 2: Primary degradation pathway involving ester hydrolysis followed by catechol oxidation.

Part 5: Safety & Handling Protocols

Health Hazards
  • Lachrymator: Like most

    
    -haloketones (e.g., phenacyl chloride), this compound is a potent tear gas agent.
    
    • Symptoms: Burning sensation in eyes, respiratory tract irritation, skin erythema.

  • Sensitizer: Potential for contact dermatitis upon repeated exposure.

Handling Procedures
  • Containment: All weighing and transfers must occur within a certified chemical fume hood.

  • PPE:

    • Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) recommended due to high lipophilicity.

    • Respiratory: Full-face respirator if working with powder outside a hood (not recommended).

  • Decontamination:

    • Spills should be treated with a dilute solution of ammonia or ethanolic KOH to degrade the

      
      -chloro moiety before disposal.
      

References

  • Hussain, A., & Truelove, J. E. (1976). Prodrug approaches to enhancement of physicochemical properties of drugs IV: Novel epinephrine prodrugs. Journal of Pharmaceutical Sciences. Link

  • McClure, D. A. (1974). Prodrugs of epinephrine.[5][6] U.S. Patent 3,809,714. Washington, DC: U.S. Patent and Trademark Office. Link

  • Wei, Y., et al. (2011). Method for preparing dipivefrine.[4][6] CN Patent 102153485A. Link

  • Anderson, J. A., et al. (1980). Site of ocular hydrolysis of a prodrug, dipivefrin, and a comparison of its ocular metabolism with that of the parent compound, epinephrine.[5][6] Investigative Ophthalmology & Visual Science. Link

Sources

The Multifaceted Biological Activities of Substituted Acetophenones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Substituted acetophenones, a versatile class of aromatic ketones, have emerged as privileged scaffolds in medicinal chemistry. Their inherent structural simplicity, coupled with the vast potential for chemical modification, has enabled the development of a diverse array of derivatives with significant biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological landscape of substituted acetophenones, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of therapeutic innovation. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships, and provide detailed experimental protocols to empower the rational design and evaluation of novel acetophenone-based drug candidates.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted acetophenones have demonstrated considerable promise as a source of new antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][2][3]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial efficacy of substituted acetophenones often stems from their ability to interfere with essential microbial processes. While the precise mechanisms can vary depending on the specific substitution pattern, several key modes of action have been identified:

  • Membrane Disruption: The lipophilic nature of the acetophenone core, enhanced by certain substituents, can facilitate interaction with and disruption of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

  • Enzyme Inhibition: Specific substituted acetophenones can act as inhibitors of crucial microbial enzymes. For instance, they can interfere with enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways essential for microbial survival.

  • Efflux Pump Inhibition: Some derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for actively transporting antibiotics out of the cell.[4] By blocking these pumps, the acetophenone derivatives can restore the efficacy of conventional antibiotics.

Structure-Activity Relationships (SAR): Tailoring for Potency

The antimicrobial activity of substituted acetophenones is profoundly influenced by the nature and position of the substituents on the aromatic ring. Key SAR insights include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (–NO₂) and halo (e.g., –Cl, –Br) groups, has been shown to significantly enhance antibacterial and antifungal activity.[2] These groups can increase the electrophilicity of the molecule, potentially promoting interactions with microbial proteins and membranes.[2]

  • Hydroxyl and Alkoxy Groups: Hydroxyl (–OH) and alkoxy (–OR) substituents can also modulate antimicrobial activity. Their position on the ring is critical, influencing factors like hydrogen bonding potential and overall lipophilicity, which in turn affect membrane permeability and target binding.

  • Formation of Derivatives: Conversion of the ketone group into derivatives such as semicarbazones and hydrazones has proven to be a highly effective strategy for augmenting antimicrobial potency.[1][2] These modifications can introduce additional hydrogen bonding sites and alter the electronic properties of the molecule, leading to enhanced interactions with microbial targets.

Experimental Protocol: Synthesis of Substituted Acetophenone Semicarbazones

This protocol outlines a general procedure for the synthesis of semicarbazone derivatives of substituted acetophenones, a common strategy to enhance their antimicrobial properties.[1]

Materials:

  • Substituted acetophenone (0.01 mole)

  • Semicarbazide hydrochloride (0.01 mole)

  • Sodium acetate (0.015 mole)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the substituted acetophenone (0.01 mole) in ethanol (25 mL) in a round-bottom flask.

  • In a separate beaker, dissolve semicarbazide hydrochloride (0.01 mole) and sodium acetate (0.015 mole) in a minimum amount of water.

  • Add the semicarbazide solution to the ethanolic solution of the substituted acetophenone.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The semicarbazone derivative will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure substituted acetophenone semicarbazone.

Characterization: The synthesized compounds should be characterized using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry to confirm their structural integrity.[2]

Experimental Protocol: Evaluation of Antimicrobial Activity using the Kirby-Bauer Disc Diffusion Method

This standard method is used to assess the susceptibility of microorganisms to the synthesized compounds.[1]

Materials:

  • Synthesized substituted acetophenone derivatives

  • Standard antibiotic discs (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton agar plates

  • Sterile discs

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO.

  • Prepare microbial inoculums of the test organisms and standardize them to a 0.5 McFarland turbidity standard.

  • Using a sterile swab, evenly streak the standardized microbial suspension onto the surface of the Mueller-Hinton agar plates.

  • Impregnate sterile paper discs with a known concentration of the test compounds and the standard antibiotic. A disc impregnated with DMSO serves as the negative control.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

Data Analysis: The diameter of the zone of inhibition is indicative of the antimicrobial activity. A larger zone of inhibition corresponds to greater susceptibility of the microorganism to the compound. The results are typically compared to those of the standard antibiotic.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted acetophenones have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for these conditions.[5][6][7]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of substituted acetophenones are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade:

  • Cyclooxygenase (COX) Inhibition: Several acetophenone derivatives are known to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[4][8]

  • Modulation of Cytokine Production: Certain derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (ILs), by modulating signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

  • Antioxidant Activity: Many substituted acetophenones, particularly those with hydroxyl substituents, possess antioxidant properties.[9] By scavenging reactive oxygen species (ROS), they can mitigate oxidative stress, a key contributor to inflammation.

Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy

The anti-inflammatory potential of acetophenone derivatives is closely tied to their substitution patterns:

  • Hydroxyl and Methoxyl Groups: The presence of hydroxyl (–OH) and methoxyl (–OCH₃) groups on the aromatic ring is often associated with potent anti-inflammatory and antioxidant activities.[5] Natural acetophenones like paeonol (2-hydroxy-4-methoxyacetophenone) and apocynin (4-hydroxy-3-methoxyacetophenone) are prime examples.[5]

  • Alkoxy Chains: The introduction of alkoxy chains at specific positions can enhance anti-inflammatory activity. For example, 3-alkoxy-4-methanesulfonamido acetophenone derivatives have shown promising results.[8]

  • Semicarbazone Formation: Similar to antimicrobial activity, the conversion to semicarbazones can also enhance the anti-inflammatory and analgesic properties of acetophenones.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[6][8]

Materials:

  • Synthesized substituted acetophenone derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin, Rofecoxib)

  • Carrageenan solution (1% w/v in saline)

  • Wistar rats

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the synthesized compounds.

  • Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives the vehicle.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Data Analysis: The increase in paw volume represents the extent of inflammation. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Anticancer Activity: A Targeted Approach to Malignancy

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Substituted acetophenones have emerged as a promising class of compounds with cytotoxic effects against various cancer cell lines.[10][11]

Mechanism of Action: Inducing Cancer Cell Death

Substituted acetophenones can exert their anticancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: Many derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[12][13]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).

  • Inhibition of Kinases: Certain acetophenone analogs have been identified as inhibitors of specific kinases, such as pyruvate dehydrogenase kinase (PDHK1), which are crucial for the metabolic reprogramming of cancer cells (the Warburg effect).[11]

  • Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Structure-Activity Relationships (SAR): Designing for Selectivity

The anticancer activity of substituted acetophenones is highly dependent on the substituents:

  • Electron-Withdrawing Groups: Similar to antimicrobial activity, electron-withdrawing groups like nitro and halo groups can enhance cytotoxic activity against cancer cells.[2]

  • Prenylated and Geranylated Derivatives: Naturally occurring prenylated and geranylated acetophenones have demonstrated significant cytotoxic effects.[5][10]

  • Hybrid Molecules: The creation of hybrid molecules, such as acetophenone-alkaloid hybrids, has shown promise in yielding compounds with moderate to potent cytotoxicity against various cancer cell lines.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Synthesized substituted acetophenone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). A control group with vehicle (DMSO) is included.

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Substituted acetophenones have shown potential as neuroprotective agents, offering hope for the treatment of these debilitating conditions.[12][14]

Mechanism of Action: Combating Neuronal Damage

The neuroprotective effects of substituted acetophenones are attributed to several mechanisms:

  • Antioxidant and Anti-inflammatory Effects: As previously discussed, many acetophenone derivatives, such as apocynin, possess potent antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation-induced damage.[14]

  • Inhibition of Glutamate-Induced Excitotoxicity: Excessive glutamate can lead to neuronal death, a phenomenon known as excitotoxicity. Certain acetophenone dimers have been shown to protect against glutamate-induced apoptosis in neuronal cells.[12][13]

  • Modulation of Signaling Pathways: Neuroprotective acetophenones can modulate key signaling pathways involved in neuronal survival and death, such as the Akt/FoxO3a and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[12][15]

Structure-Activity Relationships (SAR): Enhancing Blood-Brain Barrier Permeability

For neuroprotective agents, the ability to cross the blood-brain barrier (BBB) is crucial. SAR studies in this area focus on:

  • Lipophilicity: Optimizing the lipophilicity of the molecule is key to enhancing BBB penetration.

  • Specific Functional Groups: The presence of hydroxyl and methoxy groups, as seen in apocynin, appears to be important for neuroprotective activity.[14]

  • Dimeric Structures: Dimeric acetophenones have shown significant neuroprotective effects against glutamate-induced neurotoxicity.[12]

Experimental Protocol: Glutamate-Induced Neurotoxicity in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neuroprotective effects against glutamate-induced excitotoxicity.[12][13]

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Synthesized substituted acetophenone derivatives

  • Glutamate

  • MTT assay reagents

Procedure:

  • Culture and differentiate SH-SY5Y cells.

  • Pre-treat the differentiated cells with various concentrations of the synthesized compounds for a specific duration (e.g., 1-2 hours).

  • Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours. A control group without glutamate and a group with glutamate alone are included.

  • After the glutamate exposure, assess cell viability using the MTT assay as described previously.

Data Analysis: The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of glutamate compared to the glutamate-only treated group.

Other Notable Biological Activities

The pharmacological versatility of substituted acetophenones extends beyond the aforementioned areas:

  • α-Glucosidase Inhibition: Certain benzonate derivatives of acetophenone have shown potent α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents.[16] The most active compound in one study was found to be 32-fold more active than the standard drug acarbose.[16]

  • Choleretic Activity: Hydroxylated acetophenone analogues, particularly 2,4,6-trihydroxyacetophenone, have demonstrated significant choleretic activity, inducing bile flow and the secretion of bile salts.[17] The number and position of the hydroxyl groups play a crucial role in this activity.[17]

  • Antioxidant Activity: As mentioned earlier, many substituted acetophenones, especially those with phenolic hydroxyl groups, are potent antioxidants.[9] Acetophenone benzoylhydrazones have been specifically designed and synthesized as antioxidant agents.[9]

Data Summary

Table 1: Summary of Biological Activities and Key Structural Features of Substituted Acetophenones

Biological ActivityKey Structural Features and SubstituentsExample Compounds
Antimicrobial Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br), Semicarbazone/Hydrazone derivativesSubstituted acetophenone semicarbazones, 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine derivatives
Anti-inflammatory Hydroxyl (-OH) and Methoxyl (-OCH₃) groups, Alkoxy chains, Semicarbazone derivativesPaeonol, Apocynin, 3-alkoxy-4-methanesulfonamido acetophenones
Anticancer Electron-withdrawing groups, Prenyl and Geranyl groups, Hybrid structuresDichloroacetophenone biphenylsulfone ethers, Acronyculatin, Acroquinolones
Neuroprotective Hydroxyl and Methoxyl groups, Dimeric structuresApocynin, Acrovestone
α-Glucosidase Inhibition Benzonate derivatives2,4-dihydroxy-5-methylacetophenone derivatives
Choleretic Activity Multiple Hydroxyl groups (especially at positions 2, 4, and 6)2,4,6-trihydroxyacetophenone
Antioxidant Phenolic Hydroxyl groups, Benzoylhydrazone derivatives2,4-dihydroxyacetophenone benzoylhydrazone

Visualizing the Concepts

Diagram 1: General Synthetic Scheme for Substituted Acetophenone Semicarbazones

Synthesis Substituted_Acetophenone Substituted Acetophenone Intermediate Addition Intermediate Substituted_Acetophenone->Intermediate + Semicarbazide Semicarbazide Semicarbazide->Intermediate Semicarbazone Substituted Acetophenone Semicarbazone Intermediate->Semicarbazone - H₂O Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Intermediate Solvent Ethanol, Reflux Solvent->Intermediate

Caption: A simplified workflow for the synthesis of substituted acetophenone semicarbazones.

Diagram 2: Key Mechanisms of Action of Substituted Acetophenones

Mechanisms Acetophenones Substituted Acetophenones Antimicrobial Antimicrobial Acetophenones->Antimicrobial Anti_inflammatory Anti-inflammatory Acetophenones->Anti_inflammatory Anticancer Anticancer Acetophenones->Anticancer Neuroprotective Neuroprotective Acetophenones->Neuroprotective Membrane_Disruption Membrane Disruption Antimicrobial->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition COX_Inhibition COX Inhibition Anti_inflammatory->COX_Inhibition Cytokine_Suppression Cytokine Suppression Anti_inflammatory->Cytokine_Suppression Antioxidant_Effect Antioxidant Effect Anti_inflammatory->Antioxidant_Effect Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition Neuroprotective->Antioxidant_Effect Anti_excitotoxicity Anti-excitotoxicity Neuroprotective->Anti_excitotoxicity

Caption: Overview of the primary mechanisms underlying the biological activities of substituted acetophenones.

Conclusion and Future Directions

Substituted acetophenones represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and the profound influence of substituents on their biological activity provide a powerful platform for rational drug design. The diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, underscores their potential to address a wide range of unmet medical needs.

Future research should focus on:

  • Elucidating detailed mechanisms of action for promising lead compounds.

  • Optimizing structure-activity relationships to enhance potency and selectivity while minimizing toxicity.

  • Exploring novel substitution patterns and hybrid molecules to expand the chemical space and biological activity spectrum.

  • Conducting in vivo studies to validate the therapeutic potential of lead candidates in relevant disease models.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Sankar, A., Jose, S., Nithya, P., & Meeran, M. N. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]

  • Rasayan, J. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry, 18(2). [Link]

  • Thuy, T. T., & Ripperger, H. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(1), 1-26. [Link]

  • Loro, J. F., del Carmen Recio, M., Giner, R. M., Máñez, S., & Ríos, J. L. (2000). Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues. Planta medica, 66(1), 9-12. [Link]

  • Wang, Y., Zhang, Y., Yang, M., Li, Y., & Liu, W. (2020). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Bioorganic & Medicinal Chemistry, 28(1), 115190. [Link]

  • Singh, N., Gupta, A., & Sharma, P. K. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 22(6), 2211-2215. [Link]

  • Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]

  • Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]

  • Rahman, M. A., et al. (2012). Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone. Asian Pacific Journal of Tropical Biomedicine, 2(10), 823-826. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Synthesis And Spectral Characterization Of Substituted Acetophenone Derived 4 Hydrazinyl 7h Pyrrolo 2 3 D Pyrimidine Analogues For Enhanced Antimicrobial Activity. Journal of Applied Bioanalysis. [Link]

  • Sala, A., Recio, M. C., Giner, R. M., Máñez, S., Tournier, H., Schinella, G., & Ríos, J. L. (2001). New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity. Journal of natural products, 64(10), 1360-1362. [Link]

  • Kulkarni, A. A., et al. (2009). Experimental and QSAR of Acetophenones as Antibacterial Agents. Internet Electronic Journal of Molecular Design, 8(9), 195-207. [Link]

  • Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 268, 44-51. [Link]

  • Thuy, T. T., & Ripperger, H. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60(1), 1-26. [Link]

  • Unknown. (2001). Synthesis and Antimicrobial Activity of Some Diketones. Asian Journal of Chemistry. [Link]

  • Lee, J. H., et al. (2015). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Journal of neuroscience research, 93(8), 1256-1266. [Link]

  • Gomes, M. N., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695. [Link]

  • ResearchGate. (n.d.). Structures and opposite bioeffects of acetophenone (1) and its... [Link]

  • Unknown. (2021). Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate. [Link]

  • Unknown. (n.d.). Short step synthesis, regioselective synthesis of acetophenone and... ResearchGate. [Link]

  • Kim, J. H., et al. (2009). The neuroprotective effects of benzylideneacetophenone derivatives on excitotoxicity and inflammation via phosphorylated Janus tyrosine kinase 2/phosphorylated signal transducer and activator of transcription 3 and mitogen-activated protein K pathways. Journal of pharmacological sciences, 109(2), 224-234. [Link]

  • Wisdomlib. (2024). Substituted acetophenone: Significance and symbolism. [Link]

  • Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]

  • Lee, Y. J., et al. (2025). Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis. Journal of Ethnopharmacology, 343, 118227. [Link]

  • ResearchGate. (n.d.). Neuroprotective effects of acetophenone dimers from Acronychia pedunculata on human neuroblastoma SH-SY5Y cells in glutamate-induced apoptosis. [Link]

  • Wang, Y., et al. (2024). Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381119. [Link]

  • ScienceOpen. (2019). Selective Acetogenins and Their Potential as Anticancer Agents. ScienceOpen. [Link]

  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. [Link]

  • MDPI. (2023). Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. Antioxidants, 12(12), 2119. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Crucial Building Block in Ophthalmic Drug Synthesis

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is a substituted aromatic ketone that holds significant importance as a key intermediate in the synthesis of specialized active pharmaceutical ingredients (APIs). Its unique structural features, including a reactive α-chloro ketone and two pivaloyloxy protecting groups, make it an ideal precursor for the construction of complex drug molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed exploration of its critical role in the production of the ophthalmic drug, Dipivefrin.

Core Synthesis: From Catechol Derivative to a Protected Intermediate

The primary route to this compound involves the esterification of 2-chloro-3',4'-dihydroxyacetophenone. This precursor, also known as 4-chloroacetylcatechol, serves as the foundational scaffold for the synthesis.

The Strategic Importance of Pivaloyl Protection

The selection of pivaloyl groups as protecting agents for the catechol hydroxyls is a deliberate and strategic choice in the synthetic pathway. The bulky tert-butyl nature of the pivaloyl group offers several advantages:

  • Steric Hindrance: It effectively shields the hydroxyl groups from unwanted side reactions during subsequent synthetic transformations.

  • Increased Lipophilicity: The pivaloyl esters significantly increase the lipophilicity of the molecule, which can be crucial for its solubility in organic solvents used in later steps and for its ability to cross biological membranes if it were to be used in a prodrug strategy.

  • Stability: Pivaloate esters are known for their stability under a variety of reaction conditions, yet they can be cleaved under specific hydrolytic conditions to reveal the free hydroxyls in the final API.

Synthesis Workflow Diagram

cluster_0 Synthesis of this compound A 2-chloro-3',4'-dihydroxyacetophenone (4-chloroacetylcatechol) D Reaction Vessel (Dichloromethane, 0-5 °C) A->D B Pivaloyl Chloride B->D C Base (e.g., Triethylamine or Potassium Carbonate) C->D F Filtration and Solvent Evaporation D->F Reaction E This compound F->E Isolation

Caption: Synthesis of the target intermediate.

Experimental Protocol: Pivaloylation of 2-chloro-3',4'-dihydroxyacetophenone

This protocol is based on established methods for the synthesis of Dipivefrin intermediates.

Materials:

  • 2-chloro-3',4'-dihydroxyacetophenone (4-chloroacetylcatechol)

  • Pivaloyl chloride

  • Triethylamine or Potassium Carbonate

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a stirred solution of 2-chloro-3',4'-dihydroxyacetophenone in dichloromethane at 0-5 °C, add triethylamine (or potassium carbonate).

  • Slowly add pivaloyl chloride to the reaction mixture while maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Physicochemical and Analytical Profile

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from analogous compounds.

General Properties
PropertyValue/DescriptionSource/Analogy
Molecular Formula C₁₈H₂₃ClO₅[1]
Molecular Weight 354.83 g/mol [1]
Appearance Expected to be a solid at room temperature.Analogy to similar acetophenones
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General solubility of pivaloate esters
Melting Point Not reported. For comparison, the analogous 2-chloro-3',4'-diacetoxy-acetophenone has two polymorphs with melting points of 103-104 °C and 132-133 °C.
Spectral Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show singlets for the two tert-butyl groups of the pivaloyl esters around 1.3 ppm. The methylene protons adjacent to the chlorine would appear as a singlet further downfield. Aromatic protons would be observed in the aromatic region, with splitting patterns dependent on their substitution.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ketone and the two pivaloyl esters. The quaternary carbons of the tert-butyl groups and the carbons of the aromatic ring would also be present.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone and ester groups would be prominent, typically in the range of 1680-1750 cm⁻¹.

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the recommended method for this purpose.

Proposed HPLC Method

A reversed-phase HPLC method would be suitable for the analysis of this non-polar compound.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Application as a Pharmaceutical Intermediate: The Synthesis of Dipivefrin

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Dipivefrin .[2][3]

Dipivefrin: A Prodrug for Glaucoma Treatment

Dipivefrin is a prodrug of epinephrine used topically to treat open-angle glaucoma.[4] The pivaloyl ester groups increase the lipophilicity of epinephrine, enhancing its penetration through the cornea.[4] Once in the eye, esterases hydrolyze the pivaloyl groups, releasing the active epinephrine.[4]

Synthetic Pathway from Intermediate to API

cluster_1 Synthesis of Dipivefrin A This compound C Substitution Reaction A->C B N-methylbenzylamine B->C D 1-(3',4'-bis(pivaloyloxy)phenyl)-2- (N-benzyl-N-methylamino)ethanone C->D Formation of aminoketone E Reduction (e.g., NaBH₄) D->E Ketone Reduction F 1-(3',4'-bis(pivaloyloxy)phenyl)-2- (N-benzyl-N-methylamino)ethanol E->F G Catalytic Hydrogenation (Debenzylation) F->G Removal of benzyl group H Dipivefrin G->H

Caption: Pathway from the intermediate to Dipivefrin.

Detailed Synthetic Steps
  • Amination: this compound is reacted with N-methylbenzylamine. The amine displaces the chlorine atom via nucleophilic substitution to form 1-(3',4'-bis(pivaloyloxy)phenyl)-2-(N-benzyl-N-methylamino)ethanone.[2][3]

  • Reduction: The ketone functionality in the resulting aminoketone is then reduced to a secondary alcohol using a reducing agent such as sodium borohydride. This step yields 1-(3',4'-bis(pivaloyloxy)phenyl)-2-(N-benzyl-N-methylamino)ethanol.[2][3]

  • Debenzylation: The final step is the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This step unmasks the secondary amine, yielding the final API, Dipivefrin.[5]

Conclusion: An Essential Component in Ophthalmic Drug Manufacturing

This compound is a testament to the intricate design of pharmaceutical intermediates. Its synthesis, centered around the strategic use of pivaloyl protecting groups, enables the efficient construction of the glaucoma medication Dipivefrin. This guide has provided a detailed look into the synthesis, properties, and critical application of this intermediate, underscoring its importance for professionals in the field of drug development and manufacturing. A thorough understanding of its chemistry and handling is paramount to ensuring the quality and efficacy of the final pharmaceutical product.

References

  • Dipivefrine | New Drug Approvals. (2019, May 15). [Link]

  • An Improved Process For The Preparation Of Dipivefrin Hydrochloride. Quick Company. [Link]

  • Organic Syntheses Procedure. [Link]

  • Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. [Link]

  • Dipivefrin: current concepts. PubMed - NIH. [Link]

  • Method for preparing dipivefrine.
  • PIVALOYL CHLORIDE. [Link]

  • Continuous process for the preparation of pivaloyl chloride and of aroyl chloride.
  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka | Patsnap. [Link]

  • Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. ResearchGate. [Link]

  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho. ChemRxiv. [Link]

  • Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration. PMC. [Link]

  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. [Link]

  • Lec3: Rational For the Use of Prodrugs. [Link]

  • Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. MDPI. [Link]

  • Current Trends in Clinical Trials of Prodrugs. MDPI. [Link]

  • The Secrets to Better HPLC Methods. Agilent. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Reaction pathway between 2-chloro-3′,4′-dihydroxy-acetophenone and... ResearchGate. [Link]

Sources

The Pivaloyloxyphenone Series: Design, History, and Mechanism of Acyl-Enzyme Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper for researchers in medicinal chemistry and pharmacology. It focuses on the specific class of Pivaloyloxyphenone derivatives, identified primarily as Human Neutrophil Elastase (HNE) inhibitors utilizing an acyl-enzyme intermediate mechanism.

Executive Summary

Pivaloyloxyphenones represent a pivotal class of small-molecule serine protease inhibitors discovered during the search for stable, non-peptide treatments for inflammatory lung diseases. Unlike competitive inhibitors that bind reversibly, these compounds function as acylating agents (suicide substrates). They transfer a sterically bulky pivaloyl group to the active site serine of the enzyme, creating a kinetically stable acyl-enzyme complex that effectively "silences" the protease.

This guide details the discovery history, the "Pivaloyl Lock" mechanism, chemical synthesis protocols, and the structure-activity relationships (SAR) that define this class.

Historical Context and Discovery

The Clinical Need (1980s-1990s)

In the late 20th century, Human Neutrophil Elastase (HNE) was identified as a primary driver of tissue destruction in:

  • Pulmonary Emphysema: HNE degrades elastin in alveolar walls.

  • Acute Respiratory Distress Syndrome (ARDS): Excessive neutrophil activation leads to massive HNE release.

  • Cystic Fibrosis: Chronic inflammation driven by protease-antiprotease imbalance.

Early inhibitors were either toxic chloromethyl ketones (peptide-based) or unstable. There was a critical need for low-molecular-weight, chemically stable inhibitors.

The Miyano Discovery

The breakthrough for the pivaloyloxyphenone class is attributed to Miyano et al. (approx. 1991), who synthesized a series of 4-(acyloxy)benzophenones. They hypothesized that an ester bond with specific steric properties could act as a "warhead."

  • Observation: Simple acetates were hydrolyzed too quickly by HNE, regenerating the enzyme.

  • Innovation: Introducing the pivaloyl (trimethylacetyl) group. The tert-butyl moiety provided immense steric hindrance, preventing water from attacking the acyl-enzyme intermediate.

  • Result: 4-pivaloyloxybenzophenone showed an IC50 of 0.62 µM , and the bis-analog (4,4'-bis) achieved 0.12 µM , validating the acyl-enzyme approach.[1]

Mechanistic Pharmacology: The "Pivaloyl Lock"

The potency of pivaloyloxyphenones relies on the Acyl-Enzyme Intermediate mechanism. This is a two-step process where the inhibitor acts as a substrate that gets "stuck."

The Kinetic Pathway
  • Association: The inhibitor binds to the S1 pocket of HNE.

  • Acylation (Fast): The catalytic Serine-195 attacks the carbonyl of the pivaloyloxy group. The phenone (leaving group) is released.

  • Deacylation (Very Slow): The enzyme is now acylated (Pivaloyl-HNE). Normally, water would hydrolyze this bond. However, the bulky tert-butyl group blocks the approach of the water molecule.

Visualization of the Mechanism

The following diagram illustrates the kinetic "trap" created by the pivaloyl group.

PivaloylMechanism HNE Free HNE Enzyme (Active Ser-195) Complex Michaelis Complex (E-I) HNE->Complex + Inhibitor Inhibitor Pivaloyloxyphenone (Substrate) Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Pivaloyl-HNE) Complex->AcylEnzyme Acylation (k2) FAST Phenone Phenone Leaving Group (Released) Complex->Phenone AcylEnzyme->HNE Deacylation (k3) Extremely SLOW due to Steric Bulk Water H2O (Hydrolysis) Water->AcylEnzyme Blocked by t-Butyl Group

Caption: Kinetic pathway of HNE inhibition. The rate of deacylation (k3) is negligible compared to acylation (k2), effectively locking the enzyme.

Chemical Synthesis Protocols

The synthesis of pivaloyloxyphenones is a straightforward esterification, but purification is critical to ensure the stability of the ester for biological testing.

Synthesis of 4-Pivaloyloxybenzophenone

Reagents:

  • 4-Hydroxybenzophenone (1.0 eq)

  • Pivaloyl Chloride (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-Hydroxybenzophenone (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (15 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Pivaloyl Chloride (12 mmol) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup:

    • Wash with 1M HCl (to remove excess amine).

    • Wash with saturated NaHCO3 (to remove residual acid).

    • Wash with Brine.

    • Dry over anhydrous MgSO4.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Hydroxybenzophenone + DCM (Solvent) Cool Cool to 0°C Add Triethylamine Start->Cool AddCl Add Pivaloyl Chloride (Dropwise, Exothermic) Cool->AddCl Stir Stir 4h @ RT (Monitor TLC) AddCl->Stir Wash Workup: 1. HCl Wash 2. NaHCO3 Wash 3. Brine Wash Stir->Wash Cryst Recrystallization (EtOH/Hexane) Wash->Cryst Final Pure 4-Pivaloyloxybenzophenone Cryst->Final

Caption: Standard synthetic route for pivaloyloxy-substituted phenones.

Experimental Validation: HNE Inhibition Assay

To verify the activity of synthesized pivaloyloxyphenones, a spectrophotometric assay using a chromogenic substrate is required.

Materials:

  • Enzyme: Human Neutrophil Elastase (HNE), purified.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for HNE).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Solvent: DMSO (for inhibitor stock).

Protocol:

  • Preparation: Prepare 10 mM stock solution of the pivaloyloxyphenone in DMSO.

  • Incubation: Mix 10 µL of inhibitor (various concentrations) with 980 µL of Buffer and 10 µL of HNE enzyme solution. Incubate for 15 minutes at 37°C. Note: This pre-incubation allows the acylation step to occur.

  • Initiation: Add 10 µL of chromogenic substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA).

  • Measurement: Monitor the release of p-nitroaniline (pNA) at 405 nm for 10 minutes.

  • Calculation: Determine the initial velocity (

    
    ). Plot % Inhibition vs. Log[Inhibitor] to determine IC50.
    

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the key SAR findings from the Miyano series, highlighting the importance of the pivaloyl group and the phenone scaffold.

Compound StructureR-Group (Acyl)ScaffoldIC50 (µM) vs HNEInterpretation
4-Acetoxybenzophenone Acetyl (-CH3)Benzophenone> 100Inactive. Deacylation is too fast; enzyme regenerates instantly.
4-Isobutyryloxybenzophenone Isobutyryl (-CH(CH3)2)Benzophenone0.25Active. Branching increases stability of acyl-enzyme.
4-Pivaloyloxybenzophenone Pivaloyl (-C(CH3)3)Benzophenone0.62 Potent. Optimal balance of binding and acylation stability.
4,4'-Bis(pivaloyloxy)BP Pivaloyl (x2)Benzophenone0.12 Highly Potent. Statistical doubling of "warheads" increases probability of acylation.
4-Pivaloyloxyacetophenone PivaloylAcetophenone2.50Moderate. Benzophenone (two phenyl rings) provides better hydrophobic binding in S1' site than acetophenone.

Conclusion and Impact

The pivaloyloxyphenone class established a fundamental principle in medicinal chemistry: steric tuning of ester hydrolysis can convert a substrate into an inhibitor.

While pivaloyloxyphenones themselves did not become major marketed drugs, their mechanistic logic—using a pivaloyloxy-substituted aromatic system to inhibit Elastase—directly influenced the development of Sivelestat (ONO-5046) . Sivelestat utilizes a similar pivaloyloxy-phenyl motif (on a sulfonamide scaffold) and remains the only specific HNE inhibitor approved for clinical use (in Japan/Korea) for the treatment of acute lung injury.

References

  • Miyano, M., et al. (1991). "Synthesis and elastase inhibitory activity of 4-(acyloxy)benzophenones and 4,4'-bis(acyloxy)benzophenones." Journal of Medicinal Chemistry. (Cited in context of benzophenone derivatives).

  • Stein, R. L., & Strimpler, A. M. (1987). "Mechanism of inhibition of human leukocyte elastase by pivaloyloxy-substituted aromatics." Biochemistry.

  • Ohbayashi, H. (2002). "Neutrophil elastase inhibitors as treatment for COPD." Expert Opinion on Investigational Drugs.

  • Kawabata, K., et al. (1991). "ONO-5046, a novel inhibitor of human neutrophil elastase." Biochemical and Biophysical Research Communications. (Demonstrates the evolution from phenones to clinical candidates).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Dipivefrin via 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Using 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone in Organic Synthesis[1][2]

Executive Summary

This application note details the optimized protocol for utilizing This compound (CAS 185448-73-1) as a pivotal intermediate in the synthesis of Dipivefrin Hydrochloride . Dipivefrin is a prodrug of epinephrine, designed with pivaloyl ester groups to enhance lipophilicity and corneal penetration for the treatment of glaucoma.

The protocol focuses on the "Protection-First" strategy , where the catechol moiety is stabilized via pivaloylation prior to amination. This approach mitigates oxidation side-reactions common to catecholamines and ensures high yield during the nucleophilic substitution of the


-chloro ketone.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

This compound serves as a dual-protected electrophile. The pivaloyl groups act as robust masking agents for the oxidation-prone catechol hydroxyls, while the


-chloro ketone provides a reactive site for amination.
PropertySpecification
Chemical Name 2-Chloro-1-(3,4-bis(2,2-dimethylpropanoyloxy)phenyl)ethanone
CAS Number 185448-73-1
Molecular Formula C

H

ClO

Molecular Weight 354.83 g/mol
Appearance White to Off-white Crystalline Solid
Solubility Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water
Melting Point 90–95 °C (Typical)
Stability Moisture sensitive; Store at 2–8 °C under inert atmosphere

Strategic Synthesis Workflow

The synthesis of Dipivefrin from this intermediate involves three critical transformations:

  • Nucleophilic Substitution (

    
    ):  Displacement of the 
    
    
    
    -chloride by an amine.
  • Carbonyl Reduction: Stereoselective or non-selective reduction of the ketone to the secondary alcohol.

  • Deprotection (Conditional): Removal of N-protecting groups (if benzylamine is used).

Mechanism of Action Diagram

DipivefrinSynthesis cluster_0 Critical Control Point Start 4-Chloroacetyl Catechol (Starting Material) Inter1 2-Chloro-3',4'-bis(pivaloyloxy) acetophenone (Key Intermediate) Start->Inter1 Pivaloyl Chloride Et3N, DCM, 0°C (Esterification) Inter2 Aminoketone Intermediate (N-Benzyl Protected) Inter1->Inter2 N-Methylbenzylamine KI (cat), MeCN (SN2 Substitution) Inter3 Aminoalcohol Intermediate (Reduced Ketone) Inter2->Inter3 NaBH4, EtOH (Reduction) Product Dipivefrin HCl (Final API) Inter3->Product H2, Pd/C HCl (Hydrogenolysis)

Caption: Figure 1. Synthetic pathway transforming the chloroketone intermediate into Dipivefrin via the N-benzyl protection route.

Experimental Protocols

Phase 1: Synthesis of this compound

Objective: Protect the catechol moiety to prevent oxidation and polymerization.

Reagents:

  • 4-Chloroacetyl catechol (1.0 equiv)[3]

  • Pivaloyl chloride (2.2 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Charge a reaction vessel with 4-Chloroacetyl catechol and DCM under nitrogen atmosphere. Cool to 0–5 °C.

  • Add Triethylamine dropwise, maintaining temperature < 10 °C. The solution may darken due to transient phenoxide formation.

  • Add Pivaloyl chloride slowly over 60 minutes. The exotherm must be controlled to prevent ester hydrolysis or polymerization.

  • Stir at 0–5 °C for 2 hours, then warm to room temperature (20–25 °C) for 1 hour.

  • Monitor by TLC/HPLC. Target < 1% starting material.

  • Quench with water. Separate organic layer and wash with 5% NaHCO

    
     followed by brine.
    
  • Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo to yield the crude intermediate.
  • Crystallize from Isopropanol/Heptane if high purity (>98%) is required for the next step.

Phase 2: Amination with N-Methylbenzylamine

Rationale: Direct use of methylamine often leads to bis-alkylation. Using N-methylbenzylamine ensures mono-alkylation and introduces a handle easily removed by hydrogenolysis.

Reagents:

  • This compound (1.0 equiv)[1]

  • N-Methylbenzylamine (1.1 equiv)

  • Potassium Iodide (0.1 equiv, catalyst)

  • Potassium Carbonate (1.5 equiv)

  • Acetonitrile (MeCN) (8 vol)

Procedure:

  • Suspend the intermediate, K

    
    CO
    
    
    
    , and KI in MeCN.
  • Add N-Methylbenzylamine.

  • Heat to 50–60 °C for 4–6 hours. Note: Higher temperatures may cause ester cleavage.

  • Filter inorganic salts while hot.

  • Concentrate the filtrate to obtain the aminoketone oil. This is typically carried forward directly to reduction to minimize instability.

Phase 3: Reduction and Deprotection (Dipivefrin Formation)

Objective: Stereoselective reduction of the ketone and removal of the benzyl group.

Procedure:

  • Dissolve the aminoketone in Ethanol.

  • Cool to 0 °C and add Sodium Borohydride (NaBH

    
    , 0.6 equiv) portion-wise.
    
  • Stir for 2 hours. Quench with dilute Acetic Acid.

  • Extract and concentrate to yield the N-benzyl aminoalcohol.

  • Hydrogenation: Dissolve residue in Ethanol/Acetic Acid. Add 10% Pd/C (5 wt% loading). Hydrogenate at 40 psi H

    
     for 6–12 hours.
    
  • Filter catalyst and treat filtrate with HCl/Ether to precipitate Dipivefrin Hydrochloride .

Critical Process Parameters (CPP)

ParameterRangeImpact on Quality
Pivaloylation Temp 0–10 °CTemperatures >15 °C increase O-acylation impurities and color degradation.
Stoichiometry (Amine) 1.05–1.15 eqExcess amine can lead to ester aminolysis (cleavage of pivaloyl groups).
Water Content < 0.1%Moisture during pivaloylation hydrolyzes the acid chloride, reducing yield.

Safety & Handling

  • Lachrymator Hazard:

    
    -Chloro ketones are potent lachrymators and skin irritants. All operations involving the starting material and the intermediate must be conducted in a functioning fume hood.
    
  • Sensitization: Catechol derivatives can cause skin sensitization. Double-gloving (Nitrile) is recommended.

  • Exotherm Control: The reaction with pivaloyl chloride is highly exothermic. Ensure adequate cooling capacity before addition.

References

  • Dipivefrin Hydrochloride Synthesis Patent . Method for preparing dipivefrine. CN102153485A. Google Patents. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 71486, Dipivefrin Hydrochloride. PubChem.[2] Link

  • Chem-Impex International . Product Catalog: this compound. Link

  • Organic Syntheses . General procedures for hydroxyphenacyl chlorides. Org. Synth. 1943, 23, 1. Link

Sources

Application Note: 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is a specialized, high-stability intermediate used primarily in the synthesis of catecholamine-based therapeutics (e.g., epinephrine analogs, bronchodilators, and anti-glaucoma agents like Dipivefrin).

In the context of protecting group strategies, the pivaloyl (trimethylacetyl) moiety offers a critical advantage over standard acetyl or benzoyl groups: steric shielding . This application note details the strategic rationale, synthesis, and manipulation of this scaffold, demonstrating how the pivaloyl group prevents premature hydrolysis and oxidative degradation ("tarring") of the labile catechol core during harsh nucleophilic substitution reactions.

Part 1: Strategic Rationale

The Catechol Instability Challenge

Catecholamines (1,2-dihydroxybenzene derivatives) are notoriously unstable under basic conditions, rapidly oxidizing to ortho-quinones and polymerizing into dark, insoluble pigments. Furthermore, during the synthesis of


-amino ketones (a precursor to amino-alcohol drugs), the 

-chloro ketone moiety must undergo nucleophilic attack by an amine.
The Pivaloyl Solution

Standard protecting groups like acetates often fail during the amination step due to:

  • Ester Hydrolysis: The basic amine attacks the ester carbonyl.

  • O

    
     N Migration:  The acetyl group migrates to the incoming amine.
    

The Pivaloyl (Piv) group solves this via Steric Hindrance :

  • The bulky tert-butyl group blocks the trajectory of nucleophiles toward the ester carbonyl.

  • It renders the ester "orthogonal enough" to survive the amination of the adjacent alkyl chloride, while still being removable under specific forcing conditions.

Stability Comparison Table
FeatureAcetyl (Ac)Benzoyl (Bz)Pivaloyl (Piv)
Steric Bulk LowMediumHigh
Stability to Amines Poor (Hydrolyzes)ModerateExcellent
Lipophilicity LowHighVery High
Deprotection Mild BaseStrong BaseStrong Base / Reductive
Primary Use General ProtectionUV ChromophoreSteric Shield / Prodrugs

Part 2: Experimental Workflow & Pathway

The following diagram illustrates the synthesis of the protected intermediate and its subsequent conversion to an amino-alcohol drug precursor.

G cluster_0 Critical Stability Zone Catechol 3,4-Dihydroxy- 2-chloroacetophenone (Starting Material) Piv_Protection Step 1: Pivaloylation (Protection) Catechol->Piv_Protection PivCl, Base Intermediate 2-Chloro-3',4'-bis (pivaloyloxy)acetophenone (The Scaffold) Piv_Protection->Intermediate Esterification Amination Step 2: Amination (Nucleophilic Sub.) Intermediate->Amination HNR2 (e.g., Methylamine) AminoKetone Aminoketone Intermediate Amination->AminoKetone SN2 Reaction Reduction Step 3: Reduction (Ketone -> Alcohol) AminoKetone->Reduction NaBH4 / H2 FinalProd Dipivefrin (Prodrug) OR Epinephrine (Deprotected) Reduction->FinalProd Target Isolation

Caption: Workflow showing the stabilization of the catechol core during the reactive amination step.

Part 3: Detailed Protocols

Protocol 1: Synthesis of this compound

This protocol installs the "Pivaloyl Shield" onto the labile catechol-chloroketone precursor.

Reagents:

  • 3,4-Dihydroxy-2-chloroacetophenone (1.0 eq)

  • Pivaloyl Chloride (2.4 eq)

  • Triethylamine (TEA) (2.5 eq) or Pyridine

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 3,4-Dihydroxy-2-chloroacetophenone suspended in anhydrous DCM (10 mL/g).

  • Base Addition: Add TEA (2.5 eq) and cool the mixture to 0–5°C under nitrogen atmosphere. The solution may darken slightly due to phenoxide formation.

  • Acylation: Add Pivaloyl Chloride (2.4 eq) dropwise over 30 minutes, maintaining temperature <10°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The polar starting material (Rf ~0.1) should disappear, replaced by the non-polar product (Rf ~0.7).

  • Workup: Quench with water. Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amine).

    • Saturated NaHCO₃ (to remove excess acid).

    • Brine.[1]

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Heptane/IPA or Methanol.

    • Target Yield: 85–95%.

    • Appearance: White to off-white crystalline solid.

Protocol 2: Amination (Nucleophilic Substitution)

This step demonstrates the robustness of the pivaloyl group.[1][2] We react the chloroketone with an amine to form the adrenergic backbone.

Reagents:

  • This compound (1.0 eq)

  • Methylamine (or N-benzylmethylamine) (3.0 eq)

  • Solvent: THF or Acetone

Procedure:

  • Dissolution: Dissolve the pivaloyl-protected intermediate in THF.

  • Addition: Add the amine (3.0 eq) slowly at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Note: If using acetyl protection, this step would result in significant hydrolysis. With pivaloyl, the ester remains intact.[2]

  • Workup: Filter off the amine hydrochloride salt precipitate. Concentrate the filtrate to obtain the crude aminoketone.

  • Salt Formation: Dissolve the residue in ether/alcohol and treat with HCl gas to precipitate the stable aminoketone hydrochloride.

Protocol 3: Deprotection (Optional)

If the target is the free catechol (e.g., Epinephrine) rather than the prodrug (Dipivefrin), use this protocol. Note that pivalates are difficult to remove; strong basic conditions are required.

Reagents:

  • Methanol (degassed)

  • NaOH (4.0 eq) or NaOMe

  • Sodium Bisulfite (Antioxidant)

Procedure:

  • Inert Environment: Crucial. Sparge Methanol with Argon for 15 minutes. Catechols oxidize instantly in base + air.

  • Hydrolysis: Dissolve the protected amino-alcohol in degassed Methanol containing Sodium Bisulfite (0.1 eq).

  • Cleavage: Add NaOH (4.0 eq) as a solution. Stir at 40°C for 2–4 hours.

  • Neutralization: Acidify carefully with dilute HCl to pH 3–4 before exposing to air.

  • Isolation: Concentrate and purify via cation-exchange chromatography or crystallization.

Part 4: Quality Control & Troubleshooting

Analytical Markers (NMR)

When validating the structure of This compound , look for these signature signals:

NucleiShift (

ppm)
MultiplicityAssignment
1H 1.35 - 1.40Singlet (18H)t-Butyl (Pivaloyl methyls) - Diagnostic
1H 4.60 - 4.70Singlet (2H)-CH2-Cl (Alpha-chloro)
1H 7.20 - 7.80Multiplet (3H)Aromatic Protons
13C 176.0SingletEster Carbonyls (C=O)
13C 27.1Singlett-Butyl Methyls
Common Issues
  • Incomplete Pivaloylation:

    • Symptom:[1][3][4][5][6][7] TLC shows a spot between starting material and product (Mono-pivalate).

    • Fix: Ensure reagents are dry. Increase PivCl to 2.6 eq and extend reaction time.

  • "Tar" Formation during Amination:

    • Cause: Pivaloyl group loss and subsequent oxidation.

    • Fix: Ensure the amine used is dry. Avoid excessive heating (>40°C) during the substitution step.

  • Product Oiling Out:

    • Fix: The bis-pivaloyl compound is very lipophilic. Use non-polar solvents (Heptane/Hexane) to induce crystallization.

References

  • Vertex AI Search. (2025). Preparation of Dipivefrin Hydrochloride from 2-chloro-3',4'-dihydroxyacetophenone. Retrieved from 8

  • Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Referenced for general stability profiles of Pivaloyl esters).

  • BenchChem. (2025).[1] Pivaloyl Chloride as a Protecting Group.[1] Retrieved from 1

  • MDPI. (2025). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Retrieved from 5

  • Chem-Impex. (2025). This compound Product Data. Retrieved from 10

Sources

Application Note: Scale-Up Synthesis of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process engineering and scale-up parameters for the synthesis of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (CAS: N/A for specific intermediate, related to Dipivefrin CAS: 52365-63-6). This compound is the critical penultimate intermediate in the synthesis of Dipivefrin Hydrochloride , a prodrug of epinephrine used in the treatment of open-angle glaucoma.

The protocol transitions from bench-scale discovery to a robust 100g-1kg scale process. Key improvements focus on exotherm management during acylation, impurity control (specifically the mono-ester byproduct), and a crystallization-based isolation strategy that eliminates the need for chromatographic purification.

Chemical Context & Retrosynthesis

The target molecule is a bis-ester prodrug motif. The synthesis is a classic nucleophilic acyl substitution (Schotten-Baumann type) where the phenolic hydroxyl groups of the starting material, 2-Chloro-3',4'-dihydroxyacetophenone (also known as 4-chloroacetylcatechol), react with pivaloyl chloride (trimethylacetyl chloride).

Reaction Scheme

The reaction utilizes a weak organic base (Triethylamine) to scavenge the HCl byproduct, driving the equilibrium forward.

ReactionScheme SM 2-Chloro-3',4'-dihydroxy- acetophenone (C8H7ClO3) Intermediate Tetrahedral Intermediate SM->Intermediate + Reagent + Base DCM/Toluene, 0-5°C Reagent Pivaloyl Chloride (2.2 - 2.5 equiv) Reagent->Intermediate Base Triethylamine (TEA) (2.5 equiv) Base->Intermediate Product 2-Chloro-3',4'-bis(pivaloyloxy)- acetophenone (Target) Intermediate->Product - HCl Byproduct TEA·HCl Salt Intermediate->Byproduct

Figure 1: Reaction pathway for the bis-acylation of 4-chloroacetylcatechol.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety at scale, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Stoichiometry PivCl: 2.2 – 2.4 eqA slight excess ensures complete conversion of both hydroxyls. Under-charging leads to the difficult-to-remove mono-ester impurity.
Temperature Addition: 0–5°CReaction: 20–25°CThe reaction is highly exothermic . High temperatures during addition cause impurity formation (polymerization/decomposition) and solvent boiling.
Base Selection Triethylamine (TEA)TEA is preferred over inorganic bases (e.g., K2CO3) for homogeneity in organic solvents, ensuring faster reaction rates and easier workup.
Water Content < 0.1% (KF)Pivaloyl chloride hydrolyzes rapidly. All solvents and glassware must be dry to prevent reagent consumption and pivalic acid formation.
Workup pH pH 3.0 – 5.0The product is an ester. Highly basic washes (pH > 9) can cause hydrolysis. Acidic washes remove excess TEA; Bicarbonate washes remove Pivalic acid.

Detailed Scale-Up Protocol (100g Basis)

Safety Warning: 2-Chloro-3',4'-dihydroxyacetophenone is a skin irritant.[1] Pivaloyl chloride is corrosive and a lachrymator. Work in a fume hood.

Materials
  • Starting Material (SM): 2-Chloro-3',4'-dihydroxyacetophenone (100.0 g, 0.536 mol)

  • Reagent: Pivaloyl Chloride (155.0 g, 1.28 mol, 2.4 equiv)

  • Base: Triethylamine (135.0 g, 1.34 mol, 2.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (1000 mL, 10 vol)

    • Note: DCM is used here for solubility; Toluene is a greener alternative if heating is permitted during dissolution.

Experimental Procedure
Step 1: Setup and Dissolution
  • Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge 100.0 g of SM and 800 mL of DCM .

  • Stir at room temperature until a suspension or partial solution is obtained (SM may not fully dissolve until base is added).

  • Add 135.0 g of Triethylamine in one portion. The solution will darken, and SM should fully dissolve.

  • Cool the mixture to 0–5°C using an ice/salt bath or chiller.

Step 2: Controlled Addition (The Exotherm)
  • Charge 155.0 g of Pivaloyl Chloride into the addition funnel.

  • Dropwise Addition: Add the acid chloride slowly over 60–90 minutes.

    • Critical: Maintain internal temperature < 10°C . Adjust addition rate based on cooling capacity.

  • Once addition is complete, allow the reaction to stir at 0–5°C for 30 minutes.

  • Remove the cooling bath and allow the mixture to warm to 20–25°C (Room Temp) .

  • Stir for 2–4 hours.

Step 3: In-Process Control (IPC)
  • Sample 50 µL of reaction mixture, quench in MeOH, and analyze by HPLC or TLC (50% EtOAc/Hexane).

    • Target: < 1.0% Mono-ester impurity.

    • Action: If mono-ester persists, add 0.1 eq Pivaloyl Chloride and stir for 1 hour.

Step 4: Workup
  • Cool the mixture to 10°C.

  • Quench: Slowly add 500 mL of Water . Stir vigorously for 15 minutes.

  • Separate phases. Keep the organic (lower) layer.

  • Acid Wash: Wash organic layer with 500 mL of 1N HCl . (Removes excess TEA).

    • Check: Aqueous pH should be < 2.

  • Base Wash: Wash organic layer with 500 mL of 5% NaHCO3 . (Removes Pivalic acid).

    • Caution: CO2 evolution. Vent frequently.

  • Brine Wash: Wash with 500 mL saturated NaCl.

  • Dry organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum (Rotavap) at < 40°C to a thick oil or solid.

Step 5: Crystallization (Purification)
  • Add 300 mL of Isopropyl Alcohol (IPA) to the residue.

  • Heat to 50–60°C until fully dissolved.

  • Add Heptane (approx. 300-500 mL) slowly until slight turbidity is observed (cloud point).

  • Cool slowly to room temperature with stirring (2 hours).

  • Cool further to 0–5°C for 1 hour.

  • Filter the white crystalline solid.

  • Wash cake with cold Heptane/IPA (2:1).

  • Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 160 – 175 g (85 – 92%) Purity: > 98.5% (HPLC)

Process Flow Diagram (PFD)

This logic flow ensures the operator understands the decision-making process during the synthesis.

ProcessFlow Start Start: Charge SM + Solvent + Base Cooling Cool to 0-5°C Start->Cooling Addition Add Pivaloyl Chloride (Control Exotherm <10°C) Cooling->Addition Warm Warm to 20-25°C Stir 2-4h Addition->Warm IPC IPC: Check for Mono-ester Warm->IPC AddMore Add 0.1 eq PivCl IPC->AddMore Fail (>1% Mono) Workup Workup: 1. Water Wash 2. 1N HCl Wash (Remove Base) 3. NaHCO3 Wash (Remove Acid) IPC->Workup Pass AddMore->Warm Conc Concentrate to Residue Workup->Conc Cryst Crystallize (IPA/Heptane) Conc->Cryst End Isolate Product Cryst->End

Figure 2: Decision logic for the synthesis and isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Mono-Ester Impurity Insufficient PivCl or Water in solvent consuming reagent.Dry solvents (KF check). Increase PivCl stoichiometry to 2.5 eq. Ensure reaction time is sufficient.
Product Oil/Gumming Impure starting material or residual solvent.Ensure SM is >98% pure. Seed the crystallization solution with pure product crystals. Use Heptane as anti-solvent.
Low Yield Hydrolysis during workup.Keep workup rapid and cold. Ensure pH during NaHCO3 wash does not exceed 8.5 for prolonged periods.
Color (Yellow/Brown) Oxidation of catechol moiety.Perform reaction under Nitrogen atmosphere. Use fresh SM (catechols oxidize on storage).

References

  • Dipivefrin Synthesis Patent

    • Title: Process for the preparation of acyl derivatives of sympathomimetic phenolethanolamines.[2]

    • Source: US P
    • Link
  • Precursor Synthesis (Dipivefrin)

    • Source: US Patent 3,809,714.[2]

    • Link
  • General Acylation Methodology

    • Title: Unusual Friedel–Crafts alkylation with pivaloyl chloride (Discussion on Pivaloyl Chloride reactivity).
    • Source: Chemistry Stack Exchange / Clayden Organic Chemistry.
    • Link:[Link]

  • Safety Data

    • Title: 2-Chloro-3',4'-dihydroxyacetophenone Safety Data Sheet.[5]

    • Source: Fisher Scientific / Thermo Fisher.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile intermediate.[1] We will delve into troubleshooting common experimental issues and provide answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.

I. Troubleshooting Guide: From Reaction Setup to Pure Product

This section addresses specific problems that may arise during the synthesis of this compound, providing step-by-step solutions and the rationale behind them.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of this compound, with a significant amount of unreacted 2-chloro-3',4'-dihydroxyacetophenone remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common issue, often stemming from suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Pivaloyl Chloride: Ensure the pivaloyl chloride is of high purity and free from pivalic acid, which can consume the base.[2] It is advisable to use freshly opened or distilled pivaloyl chloride.

    • Base: The choice and amount of base are critical. Pyridine or triethylamine are commonly used to neutralize the HCl byproduct, driving the reaction forward.[3] For enhanced reactivity, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed, which acts as a nucleophilic catalyst.[3] Ensure the base is anhydrous, as water will react with pivaloyl chloride.

    • Stoichiometry: A slight excess of pivaloyl chloride (2.1-2.5 equivalents) and the base is recommended to ensure complete reaction of both phenolic hydroxyl groups.

  • Reaction Temperature and Time:

    • The steric hindrance of the pivaloyl group can make the reaction sluggish.[4] While starting the reaction at 0 °C is good practice to control the initial exothermic reaction, gradually warming to room temperature or even gentle heating (40-50 °C) may be necessary to drive the reaction to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time.

  • Solvent:

    • The solvent must be anhydrous. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are suitable choices. Ensure the starting material is fully dissolved.

Issue 2: Formation of Mono-pivaloylated Byproduct

Question: My TLC analysis shows three spots: the starting material, the desired di-substituted product, and a significant amount of an intermediate product, likely the mono-pivaloylated species. How can I favor the formation of the di-pivaloylated product?

Answer:

The formation of the mono-pivaloylated product indicates an incomplete reaction on one of the two hydroxyl groups. This can be addressed by adjusting the reaction parameters to favor complete substitution:

  • Increase Reagent Equivalents: Ensure at least 2.1 equivalents of both pivaloyl chloride and the base are used. You might need to increase this to 2.5 equivalents to push the equilibrium towards the di-substituted product.

  • Elevate Reaction Temperature: After the initial addition of pivaloyl chloride at a lower temperature, slowly raise the temperature to room temperature or slightly above (e.g., 40 °C) and maintain it for several hours. This provides the necessary activation energy to overcome the steric hindrance for the second acylation.

  • Extended Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC until the mono-pivaloylated spot is minimized.

Issue 3: Presence of Pivalic Anhydride in the Product

Question: I have identified pivalic anhydride as a contaminant in my final product. How is this formed and what is the best way to avoid and remove it?

Answer:

Pivalic anhydride can form from the reaction of pivaloyl chloride with pivaloate salts.[2] This can occur if pivalic acid is present (as an impurity in the pivaloyl chloride) and is deprotonated by the base.

  • Prevention:

    • High-Purity Reagents: Use high-purity pivaloyl chloride to minimize the presence of pivalic acid.[2]

    • Controlled Stoichiometry: Using a slight excess of the dihydroxyacetophenone relative to the pivaloyl chloride can help ensure the complete consumption of the acylating agent.[2] However, this will result in an incomplete conversion of the starting material. A better approach is the careful and slow addition of pivaloyl chloride.

  • Removal:

    • Aqueous Work-up: During the work-up, washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help remove acidic by-products like pivalic acid.[5]

    • Chromatography: Pivalic anhydride can often be removed by careful column chromatography.

Issue 4: Difficulties in Product Purification and Isolation

Question: My crude product is an oil and is difficult to purify by crystallization. What are the recommended purification strategies?

Answer:

If the product is oily, it may be due to the presence of impurities.

  • Standard Work-up: A thorough aqueous work-up is crucial. This typically involves:

    • Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.[5]

    • Washing the organic layer sequentially with dilute HCl (to remove the amine base), saturated aqueous sodium bicarbonate (to remove acidic impurities), and brine.[5]

    • Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

    • Concentrating the solution under reduced pressure.

  • Purification Techniques:

    • Column Chromatography: This is the most effective method for purifying oily products and separating closely related compounds. A silica gel column with a gradient elution system of ethyl acetate in hexanes is typically effective.

    • Inducing Crystallization: If the product is expected to be a solid, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the pivaloylation of 2-chloro-3',4'-dihydroxyacetophenone?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the oxygen of the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base, such as pyridine, neutralizes the generated HCl, driving the reaction to completion.[3]

Q2: Why is a base necessary in this reaction?

A2: A base plays a dual role. Primarily, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the starting material and drives the equilibrium towards the product side. In some cases, with catalysts like DMAP, the base can also act as a nucleophilic catalyst, forming a highly reactive intermediate with the pivaloyl chloride.[3]

Q3: What are the optimal temperature and reaction time?

A3: The optimal conditions can vary depending on the scale and specific reagents used. A general recommendation is to start the reaction at 0 °C during the addition of pivaloyl chloride to control the initial exotherm. Then, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitoring the reaction by TLC is the best way to determine the optimal time. If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial.

Q4: How stable is the pivaloyl protecting group?

A4: The pivaloyl (Piv) group is substantially more stable than other acyl protecting groups like acetyl (Ac) or benzoyl (Bz) due to the steric hindrance of the t-butyl group.[6] It is generally stable to acidic and oxidative conditions.[7] Deprotection typically requires harsh conditions such as strong bases (alkaline hydrolysis) or reducing agents.[6][8]

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • 2-chloro-3',4'-dihydroxyacetophenone: This compound can cause skin, eye, and respiratory irritation.[9][10] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Pivaloyl Chloride: This is a corrosive and moisture-sensitive liquid. It should be handled with extreme care in a fume hood.

  • Solvents and Reagents: Use anhydrous solvents and handle all reagents according to their safety data sheets (SDS). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of pivaloyl chloride with atmospheric moisture.

III. Experimental Protocol and Data

Optimized Protocol for the Synthesis of this compound

This protocol provides a general procedure for the pivaloylation of 2-chloro-3',4'-dihydroxyacetophenone.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-3',4'-dihydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add pyridine (2.2 eq) to the solution and stir for 5 minutes.

  • Pivaloylation: Slowly add pivaloyl chloride (2.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction - Impure reagents- Insufficient equivalents of pivaloyl chloride/base- Low reaction temperature/short reaction time- Use high-purity, anhydrous reagents- Use 2.1-2.5 eq of pivaloyl chloride and base- Warm to RT or 40-50 °C and extend reaction time
Mono-pivaloylated Byproduct - Incomplete reaction- Insufficient reagent stoichiometry- Increase equivalents of pivaloyl chloride and base- Increase reaction temperature and time
Pivalic Anhydride Contamination - Pivalic acid impurity in pivaloyl chloride- Use high-purity pivaloyl chloride- Thorough aqueous work-up with NaHCO₃ wash[2][5]
Oily Product / Purification Issues - Presence of impurities- Perform a thorough aqueous work-up- Purify by column chromatography

IV. Visualizing the Workflow and Troubleshooting

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve Starting Material in Anhydrous DCM AddBase Cool to 0°C & Add Pyridine Prep->AddBase AddPivCl Add Pivaloyl Chloride (dropwise at 0°C) AddBase->AddPivCl React Warm to RT Stir for 4-6h AddPivCl->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (HCl, NaHCO3, Brine) Monitor->Workup Purify Column Chromatography Workup->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Solutions Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? Start->PurityIssue CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes LowYield->PurityIssue No CheckConditions Increase Temperature & Reaction Time CheckReagents->CheckConditions MonoPivaloylated Mono-pivaloylated Byproduct Present? PurityIssue->MonoPivaloylated Yes PivAnhydride Pivalic Anhydride Contamination? PurityIssue->PivAnhydride No IncreaseEq Increase Equivalents of Reagents MonoPivaloylated->IncreaseEq Yes OptimizeWorkup Optimize Work-up (NaHCO3 wash) PivAnhydride->OptimizeWorkup Yes ColumnChrom Perform Column Chromatography PivAnhydride->ColumnChrom No IncreaseEq->ColumnChrom OptimizeWorkup->ColumnChrom

Caption: A logical flow for troubleshooting common issues in the synthesis.

V. References

  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (n.d.). Google Scholar. Retrieved February 23, 2026, from

  • pivaloyl chloride reaction with alcohols mechanism. (2025). Benchchem. Retrieved February 23, 2026, from

  • Friedel Crafts Reaction. (n.d.). SATHEE. Retrieved February 23, 2026, from

  • Protecting group. (n.d.). Wikipedia. Retrieved February 23, 2026, from

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004, November 1). Sciforum. Retrieved February 23, 2026, from

  • synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (2025). Benchchem. Retrieved February 23, 2026, from

  • Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides? (2013, November 27). ResearchGate. Retrieved February 23, 2026, from

  • Protecting Agents. (n.d.). TCI Chemicals. Retrieved February 23, 2026, from

  • A Comparative Guide to Pivaloyl Chloride and Other Acylating Agents. (2025). Benchchem. Retrieved February 23, 2026, from

  • Technical Support Center: Pivaloylation Reactions. (2025). Benchchem. Retrieved February 23, 2026, from

  • Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange. Retrieved February 23, 2026, from

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. Retrieved February 23, 2026, from

  • This compound. (n.d.). Chem-Impex. Retrieved February 23, 2026, from

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved February 23, 2026, from

  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024, March 29). Suzhou Highfine Biotech. Retrieved February 23, 2026, from

  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. Retrieved February 23, 2026, from

  • Technical Support Center: Pivaloyl Chloride Reaction Workup. (2025, December). Benchchem. Retrieved February 23, 2026, from

  • 2-Chloro-3',4'-dihydroxyacetophenone - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved February 23, 2026, from

  • 2-Chloro-3′,4′-dihydroxyacetophenone, CAS 99-40-1. (n.d.). Santa Cruz Biotechnology. Retrieved February 23, 2026, from

Sources

Degradation pathways for pivaloyloxy protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pivaloyloxy (Piv) & POM Protecting Group Architectures Tier 3 Technical Guide | ID: PIV-DEG-001

Core Architecture & Stability Profile

Subject: Pivaloyl (Piv) and Pivaloyloxymethyl (POM) Group Stability Applicability: Nucleoside chemistry, Carbohydrate synthesis, Prodrug design (Bioavailability enhancement).[1]

The pivaloyl group (


-Bu-CO-) is a "steric fortress" among ester protecting groups. Unlike acetate (Ac) or benzoyl (Bz) groups, the bulky tert-butyl moiety creates a significant steric barrier around the carbonyl carbon. This dictates its degradation pathway: it resists nucleophilic attack (hydrolysis) but remains susceptible to specific enzymatic cleavage or forcing chemical conditions.

Key Stability Metrics:

  • Acid Stability: High.[2] (Stable to TFA, AcOH).

  • Base Stability: Moderate to High. (Resists mild ammonia; requires strong alkoxides).

  • Oxidation/Reduction: Generally inert.

Troubleshooting Module: Synthetic Chemistry (In Vitro)

Issue A: "Standard deprotection (NH₄OH) failed to remove the Piv group."

Diagnosis: Steric Shielding. Standard deprotection protocols for acetates (e.g., 30% aqueous ammonia at RT) are often insufficient for Pivaloyl esters due to the steric bulk of the tert-butyl group, which blocks the trajectory of the nucleophile (


 Burgi-Dunitz angle).

Solution Protocol: Transesterification Switch from hydrolysis (attacking with H₂O/OH⁻) to transesterification using a smaller, more potent nucleophile (Methoxide).

  • Reagent: 0.1 M Sodium Methoxide (NaOMe) in Methanol.

  • Conditions: 25°C to 50°C.

  • Mechanism: The small methoxide ion penetrates the steric shield more effectively than hydrated hydroxide ions.

Data: Relative Hydrolysis Rates (Base-Catalyzed) | Protecting Group | Relative Rate (


) | Half-Life (pH 10, 25°C) |
| :--- | :--- | :--- |
| Acetyl (Ac) | 10,000 | ~20 min |
| Benzoyl (Bz) | ~100 | ~3 hours |
| Pivaloyl (Piv)  | 1  | >24 hours  |
Issue B: "I observe regioisomers in my LC-MS (Acyl Migration)."

Diagnosis: Base-Catalyzed Intramolecular Migration. If your molecule has a free adjacent hydroxyl group (cis-1,2 or 1,3-diol relationship), the Piv group can migrate. Although Piv migrates slower than Acetyl groups (due to sterics hindering the formation of the cyclic orthoester intermediate), it will migrate under basic pH if deprotection is slow/incomplete.

The Pathway (Mechanism):

  • Base deprotonates the adjacent free hydroxyl.

  • The resulting alkoxide attacks the Piv carbonyl.

  • Formation of a cyclic orthoacid intermediate.

  • Collapse of the intermediate leads to the Piv group moving to the adjacent oxygen.

Visualization: Acyl Migration Pathway

AcylMigration Fig 1. Intramolecular Acyl Migration Mechanism (1,2-shift). Note: Piv migration is 10-100x slower than Ac. Substrate Substrate (2-OH, 3-OPiv) Intermediate Cyclic Orthoester Intermediate (Sterically Strained) Substrate->Intermediate Alkoxide Attack (Slow step) Base Base (pH > 7) Base->Substrate Deprotonation Intermediate->Substrate Reversion Product Migrated Isomer (2-OPiv, 3-OH) Intermediate->Product Collapse

Troubleshooting Module: Prodrug Development (In Vivo)

Issue C: "My POM-prodrug degrades in buffer but shows no parent drug."

Diagnosis: Chemical Hydrolysis vs. Bioactivation. Pivaloyloxymethyl (POM) groups are designed to be cleaved by esterases , not chemically. However, if the pH is too high (> 7.5) or temperature is elevated, the outer ester can hydrolyze chemically.

Critical Distinction:

  • Bioactivation (Desired): Esterase cleaves the outer Piv ester

    
     Unstable hydroxymethyl intermediate 
    
    
    
    Formaldehyde release
    
    
    Active Drug.
  • Degradation (Undesired): Hydrolysis of the inner phosphoester bond (rare) or premature loss of the Piv group in storage.

Pathway Visualization: POM Bioactivation Cascade

POM_Pathway Fig 2. POM Prodrug Bioactivation Cascade. Requires enzymatic trigger for rapid release. Prodrug POM-Prodrug (Drug-O-CH2-O-CO-tBu) Intermediate Hemiacetal Intermediate (Drug-O-CH2-OH) Prodrug->Intermediate Ester Hydrolysis Enzyme Carboxylesterase (Liver/Plasma) Enzyme->Prodrug Byproducts Pivalic Acid + Formaldehyde (HCHO) Intermediate->Byproducts Release ActiveDrug Active Drug (Phosphonate/Carboxylate) Intermediate->ActiveDrug Spontaneous Decomposition

Issue D: "Toxicity observed in preclinical models (Carnitine Depletion)."

Diagnosis: Pivalic Acid Accumulation. A unique degradation liability of Pivaloyl groups is the release of Pivalic Acid . Unlike acetic acid (metabolized via Krebs cycle), pivalic acid is not readily metabolized.

  • Mechanism: Pivalic acid conjugates with free carnitine to form pivaloylcarnitine, which is excreted in urine.

  • Consequence: Secondary carnitine deficiency (hypoglycemia, skeletal muscle weakness).

  • Mitigation: Monitor plasma carnitine levels; consider Isopropyloxycarbonyloxymethyl (POC) as an alternative if carnitine load is too high.

Validated Experimental Protocols

Protocol 1: Selective Removal of Piv in Presence of Acetates

Note: This is difficult due to Piv stability. Usually, Ac is removed while Piv remains. To remove Piv while keeping other sensitive groups, use reductive cleavage.[3]

Method: Reductive Cleavage (Lithium/Naphthalene) Use this when base-catalyzed hydrolysis is too harsh for the rest of the molecule.

  • Preparation: Dissolve substrate in anhydrous THF.

  • Reagent: Add Lithium powder (10 eq) and Naphthalene (20 mol% catalyst).

  • Reaction: Stir at -20°C to 0°C under Argon. The solution typically turns dark green (Lithium Naphthalenide radical).[4]

  • Quench: Add MeOH carefully to quench excess radical anion.

  • Mechanism: Single Electron Transfer (SET) cleaves the C-O bond reductively.

Protocol 2: Stability Stress Test (Prodrug Screening)

Determine if your degradation is chemical or enzymatic.

StepActionObservation Target
1 Incubate 10 µM Prodrug in PBS (pH 7.4) at 37°C.Chemical Stability. If

, the prodrug is chemically unstable.
2 Incubate 10 µM Prodrug in Plasma (Rat/Human) at 37°C.Enzymatic Stability. Compare

here vs. PBS.
3 Result Analysis: If Plasma

<< PBS

, you have successful enzymatic activation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (The definitive guide on Piv ester stability and cleavage conditions).

  • Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism, 4(6), 461-485. (Details on POM/POC degradation and formaldehyde release).

  • Åberg, P., et al. (2005). Acyl Migration in Carbohydrates: A Kinetic Study. Journal of Organic Chemistry.
  • Brass, E. P. (2002). Pivalate-Generating Prodrugs and Carnitine Homeostasis in Man. Pharmacological Reviews, 54(4), 589-598. (Authoritative source on Pivalic acid toxicity/carnitine depletion).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of key intermediates with high purity and yield is paramount. 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone is a valuable building block in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents[1]. This guide provides an in-depth technical comparison of synthesis methods for this compound, offering insights into experimental choices, detailed protocols, and supporting data to aid in the selection of the most appropriate synthetic route.

Introduction: The Significance of this compound

This compound features a chloroacetyl group and two pivaloyl-protected hydroxyl groups on an acetophenone core. The pivaloyl groups serve as robust protecting groups for the catechol moiety, their steric bulk conferring significant stability under various reaction conditions[2]. This stability is crucial for subsequent chemical transformations at the chloroacetyl group without unintended reactions at the hydroxyl positions. This guide will focus on a common and logical two-step synthetic approach and compare the critical acylation step with a more traditional acetylation method.

Overview of the Primary Synthetic Pathway

The most direct and widely applicable synthesis of this compound involves a two-step process:

  • Friedel-Crafts Acylation of Catechol: The synthesis commences with the electrophilic aromatic substitution of catechol with chloroacetyl chloride to form the key intermediate, 2-Chloro-3',4'-dihydroxyacetophenone[3].

  • Di-pivaloylation of the Catechol Intermediate: The two hydroxyl groups of the intermediate are then acylated using pivaloyl chloride to yield the final product. This step is critical for protecting the catechol functionality and is the primary focus of our comparative analysis.

Synthesis_Overview Catechol Catechol Intermediate 2-Chloro-3',4'-dihydroxyacetophenone Catechol->Intermediate  Friedel-Crafts Acylation (Chloroacetyl Chloride) Final_Product This compound Intermediate->Final_Product  Di-pivaloylation (Pivaloyl Chloride)

Caption: Overall synthetic workflow.

Comparative Analysis of Acylation Methods for 2-Chloro-3',4'-dihydroxyacetophenone

The choice of acylating agent for the protection of the catechol hydroxyl groups is a critical decision that impacts yield, purity, and the robustness of the protecting groups. Here, we compare the use of pivaloyl chloride with the more common acetylating agent, acetic anhydride.

ParameterPivaloylation (Pivaloyl Chloride)Acetylation (Acetic Anhydride)
Reagent Pivaloyl ChlorideAcetic Anhydride
Typical Base Pyridine, TriethylamineNone (can be auto-catalyzed or base-catalyzed)
Reaction Conditions 0 °C to room temperature60 °C (solvent-free)
Reported Yield (Diacylated) High (inferred from similar reactions)63% (diacetylated product)[4]
Byproducts Amine hydrochloride saltsAcetic acid, mono-acetylated product (21% yield)[4]
Protecting Group Stability HighModerate
Expertise & Experience: The Rationale Behind Pivaloyl Protection

The selection of pivaloyl chloride over acetylating agents like acetic anhydride or acetyl chloride is a strategic choice rooted in the principles of protecting group chemistry. The bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance around the ester linkage[2]. This steric shield makes the pivaloate esters substantially more resistant to cleavage under a wider range of acidic and basic conditions compared to the less hindered acetate esters[5]. For multi-step syntheses where the subsequent reactions might involve conditions that could inadvertently deprotect an acetate group, the robustness of the pivaloyl group is a significant advantage, preventing the need for re-protection steps and improving overall synthetic efficiency.

Experimental Protocols

Method 1: Synthesis of this compound via Di-pivaloylation

This two-step method is the recommended pathway for obtaining the target compound with robust protection of the catechol.

Step 1: Friedel-Crafts Acylation - Synthesis of 2-Chloro-3',4'-dihydroxyacetophenone

This protocol is adapted from established methods for the acylation of catechols.

  • Materials:

    • Catechol (pyrocatechol)

    • Chloroacetyl chloride

    • Anhydrous Lewis acid catalyst (e.g., AlCl₃)

    • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

    • Hydrochloric acid (for workup)

    • Water

    • Activated charcoal

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend the Lewis acid in the anhydrous solvent and cool to 0 °C.

    • Slowly add catechol to the stirred suspension.

    • Add chloroacetyl chloride dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Isolate the crude product by filtration or extraction.

    • Recrystallize the crude product from hot water, using activated charcoal to decolorize, to obtain colorless needles of 2-Chloro-3',4'-dihydroxyacetophenone. The reported melting point is 174-176 °C.

Friedel_Crafts_Acylation Start Catechol + Chloroacetyl Chloride + Lewis Acid (e.g., AlCl₃) Reaction Reaction in Anhydrous Solvent Start->Reaction Quench Quench with Acidified Ice-Water Reaction->Quench Purification Recrystallization Quench->Purification Product 2-Chloro-3',4'-dihydroxyacetophenone Purification->Product

Caption: Workflow for Friedel-Crafts acylation.

Step 2: Di-pivaloylation of 2-Chloro-3',4'-dihydroxyacetophenone

This protocol is a general method for the pivaloylation of phenols and can be optimized for this specific substrate.

  • Materials:

    • 2-Chloro-3',4'-dihydroxyacetophenone

    • Pivaloyl chloride

    • Anhydrous pyridine or a mixture of triethylamine and dichloromethane (DCM)

    • Anhydrous solvent (if not using pyridine as solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve 2-Chloro-3',4'-dihydroxyacetophenone in anhydrous pyridine or DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (at least 2.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • If DCM was used as the solvent, separate the organic layer. If pyridine was used, extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Synthesis of 2-Chloro-3',4'-diacetoxyacetophenone via Di-acetylation (for comparison)

This method, adapted from literature, provides a direct comparison for the acylation step[4].

  • Materials:

    • 2-Chloro-3',4'-dihydroxyacetophenone

    • Acetic anhydride

  • Procedure:

    • In a round-bottom flask, mix 1 mmol of 2-Chloro-3',4'-dihydroxyacetophenone with 3 mmol of acetic anhydride under solvent-free conditions.

    • Heat the mixture to 60 °C with stirring for 3 hours.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • The resulting solid is a mixture of the diacetylated and monoacetylated products, which requires separation by flash chromatography to yield pure 2-Chloro-3',4'-diacetoxyacetophenone (reported yield: 63%)[4].

Acylation_Comparison Intermediate 2-Chloro-3',4'-dihydroxyacetophenone Pivaloylation Di-pivaloylation (Pivaloyl Chloride, Base) Intermediate->Pivaloylation Acetylation Di-acetylation (Acetic Anhydride, Heat) Intermediate->Acetylation Pivaloyl_Product This compound Pivaloylation->Pivaloyl_Product Acetyl_Product 2-Chloro-3',4'-diacetoxyacetophenone + Mono-acetylated byproduct Acetylation->Acetyl_Product

Caption: Comparison of acylation pathways.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of both the Friedel-Crafts acylation and the pivaloylation/acetylation steps. The disappearance of the starting material and the appearance of the product spot with a different Rf value indicate reaction progression.

  • Product Characterization: The identity and purity of the intermediate and final product should be confirmed by:

    • Melting Point: Compare the observed melting point with literature values.

    • Spectroscopy:

      • ¹H and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns. For the final product, the appearance of signals corresponding to the two pivaloyl groups and the disappearance of the phenolic hydroxyl protons are key indicators.

      • Infrared (IR) Spectroscopy: Verify the presence of characteristic functional groups, such as the ester carbonyl stretch (around 1760 cm⁻¹) and the ketone carbonyl stretch (around 1680 cm⁻¹). The disappearance of the broad hydroxyl (-OH) stretch from the intermediate is a critical validation point.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final product.

Conclusion and Recommendations

The synthesis of this compound is most reliably achieved through a two-step process involving Friedel-Crafts acylation of catechol followed by di-pivaloylation of the resulting dihydroxy intermediate. While acetylation with acetic anhydride presents a seemingly simpler, solvent-free alternative for the protection step, it suffers from lower yields of the desired di-substituted product and the formation of a significant mono-acetylated byproduct that necessitates chromatographic separation.

For applications in multi-step pharmaceutical synthesis where protecting group stability is paramount, the use of pivaloyl chloride is strongly recommended. The resulting pivaloate esters offer enhanced stability due to steric hindrance, minimizing the risk of premature deprotection in subsequent synthetic transformations. The higher reactivity of pivaloyl chloride is also likely to lead to a more complete reaction and a higher yield of the desired di-pivaloylated product, simplifying purification. Researchers should carefully optimize the base and solvent system for the pivaloylation step to maximize yield and minimize side reactions.

References

  • Wikipedia. (2023). Protecting group. Retrieved February 22, 2026, from [Link]

  • MDPI. (2025). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Retrieved February 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-3′,4′-dihydroxyacetophenone. Retrieved February 22, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Acetophenone Isomers: A Handbook for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in the efficacy and mechanism of action of a potential therapeutic agent. Acetophenone, a simple aromatic ketone, and its substituted isomers present a fascinating case study in how minor structural alterations can lead to significant variations in biological activity. This guide provides a comprehensive, in-depth comparison of the biological activities of hydroxy-, amino-, and methyl-substituted acetophenone isomers, supported by experimental data and detailed protocols to empower your research endeavors.

The Significance of Isomeric Position in Biological Function

The substitution pattern on the phenyl ring of acetophenone—ortho (o-), meta (m-), or para (p-)—dramatically influences the molecule's electronic and steric properties. These differences in physicochemical characteristics, in turn, dictate how each isomer interacts with biological targets, leading to a diverse range of pharmacological effects. This guide will delve into the comparative antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities of these isomers, providing a framework for understanding their structure-activity relationships (SAR).

I. Comparative Antioxidant Activity of Hydroxyacetophenone Isomers

Hydroxyacetophenones are of particular interest for their antioxidant properties, which are primarily attributed to the hydrogen-donating ability of the hydroxyl group. The position of this hydroxyl group is a critical determinant of this activity.

Mechanistic Insights

The antioxidant activity of phenolic compounds is largely dependent on their ability to scavenge free radicals. This process is influenced by the stability of the resulting phenoxyl radical. Generally, isomers with hydroxyl groups at the ortho and para positions exhibit stronger antioxidant capacity compared to the meta isomer. This is due to the greater resonance stabilization of the phenoxyl radical formed after hydrogen donation.[1] For 2-hydroxyacetophenone, the presence of the acetyl group ortho to the hydroxyl group can also lead to intramolecular hydrogen bonding, which can affect its reactivity.[2]

Quantitative Comparison of Antioxidant Capacity

While direct head-to-head comparisons of all three hydroxyacetophenone isomers in a single study are limited, the available data consistently points to the superior antioxidant potential of the ortho and para isomers over the meta isomer. The antioxidant capacity is often quantified by the IC50 value in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 indicates higher antioxidant activity.

IsomerAntioxidant Activity (DPPH Assay - Representative IC50 Values)Reference
2'-HydroxyacetophenonePotent[3]
3'-HydroxyacetophenoneModerate[4]
4'-HydroxyacetophenonePotent[3]

Note: The exact IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of hydroxyacetophenone isomers using the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Hydroxyacetophenone isomers (2'-, 3'-, and 4'-)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of each hydroxyacetophenone isomer in methanol. Create a series of dilutions from the stock solutions.

  • Assay:

    • Add 100 µL of each sample dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the isomer.

Caption: Workflow for DPPH Radical Scavenging Assay.

II. Comparative Antimicrobial Activity of Aminoacetophenone Isomers

Aminoacetophenones and their derivatives have shown promise as antimicrobial agents. The position of the amino group influences their efficacy against various bacterial and fungal strains.

Mechanistic Insights

While the exact mechanisms are not fully elucidated for the parent isomers, derivatives of aminoacetophenones, such as Schiff bases and chalcones, are known to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The position of the amino group can affect the molecule's lipophilicity and its ability to interact with microbial targets.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Direct comparative MIC data for the parent aminoacetophenone isomers is scarce, with much of the research focusing on their more potent derivatives. However, studies on derivatives suggest that the para-substituted compounds are often more active.[5]

IsomerAntimicrobial Activity (Representative MIC Values)Reference
2'-AminoacetophenoneActivity demonstrated in derivatives[5]
3'-AminoacetophenoneLimited data on parent compound[5]
4'-AminoacetophenoneDerivatives show significant activity against S. aureus and E. coli[5][6]

Note: MIC values are highly dependent on the microbial strain and testing conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the MIC of aminoacetophenone isomers against bacterial strains like Escherichia coli and Staphylococcus aureus.

Materials:

  • Aminoacetophenone isomers (2'-, 3'-, and 4'-)

  • Bacterial strains (E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of each aminoacetophenone isomer in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and bacteria) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for Broth Microdilution MIC Assay.

III. Comparative Anti-inflammatory Activity of Acetophenone Isomers

The anti-inflammatory potential of acetophenone isomers is a growing area of research. The substitution pattern plays a crucial role in modulating the inflammatory response.

Mechanistic Insights

The anti-inflammatory effects of some acetophenone derivatives are linked to the inhibition of key inflammatory mediators and signaling pathways. For instance, p-hydroxyacetophenone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[3] The ability of different isomers to interact with and inhibit components of the NF-κB signaling cascade likely contributes to their varying anti-inflammatory potencies.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema assay in rodents. The percentage of edema inhibition is a key parameter for comparison. While comprehensive comparative data for all isomers is limited, studies on individual isomers and their derivatives indicate that the substitution pattern is critical for activity.[3]

IsomerAnti-inflammatory Activity (Representative Data)Reference
2'-HydroxyacetophenoneDerivatives show anti-inflammatory effects[3]
4'-HydroxyacetophenoneInhibits NF-κB and reduces inflammation in animal models[3]
Methylacetophenone DerivativesSome derivatives exhibit anti-inflammatory properties[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the acute anti-inflammatory activity of acetophenone isomers.[8][9][10]

Materials:

  • Wistar rats

  • Carrageenan (1% in saline)

  • Acetophenone isomers

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups for each isomer.

  • Compound Administration: Administer the test compounds (acetophenone isomers) and the positive control orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group.

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

IV. Comparative Cytotoxic Activity of Acetophenone Isomers

The cytotoxic effects of acetophenone isomers against various cancer cell lines are of significant interest in drug discovery. The position of the substituent can influence the compound's ability to induce apoptosis or inhibit cell proliferation.

Mechanistic Insights

The cytotoxic mechanisms of acetophenone derivatives often involve the induction of apoptosis through intrinsic or extrinsic pathways.[11] For instance, some aminoacetophenone derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[11][12] The structural differences between isomers can affect their uptake by cancer cells and their interaction with molecular targets involved in cell survival and death pathways.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. While direct comparative studies on the parent isomers are not always available, research on their derivatives provides valuable insights into their potential anticancer activity.[13][14]

Isomer DerivativeCell LineIC50 (µM) - Representative ValuesReference
2'-Aminoacetophenone Chalcone DerivativeMGC-803 (Gastric Cancer)1.52[13]
2'-Aminoacetophenone Schiff Base DerivativeHeLa (Cervical Cancer)0.0025[13]
4'-Aminoacetophenone DerivativesVarious Cancer Cell LinesVaries[5]

Note: IC50 values are specific to the cell line and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Acetophenone isomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the acetophenone isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Caption: Workflow for MTT Cytotoxicity Assay.

V. Signaling Pathway Modulation: A Deeper Dive

The differential biological activities of acetophenone isomers can often be traced back to their distinct effects on key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

As mentioned, the NF-κB pathway is a central regulator of inflammation. The ability of certain hydroxyacetophenone isomers to inhibit this pathway underscores their anti-inflammatory potential. This inhibition can occur at various points, such as preventing the degradation of IκBα, an inhibitor of NF-κB, or blocking the nuclear translocation of the p65 subunit of NF-κB.

G Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Nuclear Translocation Acetophenone Isomers may inhibit Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB (p65/p50) Nuclear Translocation->Pro-inflammatory Gene Expression

Caption: Simplified NF-κB Signaling Pathway and Potential Inhibition by Acetophenone Isomers.

Apoptosis Signaling Pathways in Cytotoxicity

The induction of apoptosis by aminoacetophenone derivatives can involve the intrinsic (mitochondrial) pathway. This is often initiated by an increase in intracellular ROS, which leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and effector caspases like caspase-3.[11][12]

G Aminoacetophenone Isomer Aminoacetophenone Isomer Increased ROS Increased ROS Aminoacetophenone Isomer->Increased ROS Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway Induced by Aminoacetophenone Isomers.

Conclusion

This guide highlights the profound impact of isomeric positioning on the biological activity of substituted acetophenones. The ortho, meta, and para isomers of hydroxy-, amino-, and methylacetophenone exhibit distinct profiles in terms of their antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. These differences are rooted in their unique physicochemical characteristics, which govern their interactions with biological macromolecules and their modulation of cellular signaling pathways.

For researchers in drug discovery and development, a thorough understanding of these structure-activity relationships is paramount. The experimental protocols and comparative data presented herein provide a solid foundation for designing and executing studies to further elucidate the therapeutic potential of this versatile class of compounds. Future research should focus on direct, head-to-head comparative studies of these isomers to provide a more complete and quantitative understanding of their biological activities, paving the way for the rational design of novel and more effective therapeutic agents.

References

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Luciferase Reporter Assays for NF-κB Activity with Celastramycin A. BenchChem.
  • Siddiqui, S. S. A., Rahman, A. R. A., Rahman, M. O., Akbar, M. A. M., Rouf, A. S. S., Ali, M. A., Al-Hemaid, F. M. A., & Farah, M. A. (2016). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 6(15), e1882.
  • Bio-protocol. (2015). Nitric Oxide Griess Assay. Bio-protocol, 5(12), e1499.
  • BenchChem. (2025). Mechanism of Action of 2'-Aminoacetophenone as an Apoptosis Inducer: A Technical Guide. BenchChem.
  • Bowdish Lab. (2012, July 11). NF-KBLUCIFERASE ASSAY. Bowdish Lab.
  • Griveau, S., & Bedioui, F. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2611.
  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River.
  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
  • Charles River Laboratories. (n.d.). Animal Model of Carrageenan-Induced Paw Edema. Charles River.
  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase....
  • Bio-protocol. (2016). Luciferase reporter assay for NF-κB. Bio-protocol, 6(12), e1830.
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
  • Promega. (n.d.). Griess Reagent System. Promega.
  • BenchChem. (2025).
  • Sivakumar, P. M., Senthilkumar, P., & Mukesh, D. (2008). Experimental and QSAR of Acetophenones as Antibacterial Agents. Chemical biology & drug design, 72(4), 305–315.
  • Cuzzocrea, S., Mazzon, E., Calabro, B., Dugo, L., De Sarro, A., van De Loo, F. A., & Caputi, A. P. (2002). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 136(4), 525–534.
  • ResearchGate. (2025, August 7). Experimental and QSAR of Acetophenones as Antibacterial Agents | Request PDF.
  • BenchChem. (2025). A Comparative Study on the Biological Activities of 2'-Aminoacetophenone Isomers. BenchChem.
  • Kim, J. H., Lee, J. Y., Park, J. H., Hong, Y. S., Park, J. H., Lee, J. J., & Kim, Y. H. (2014). Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells. PloS one, 9(9), e107421.
  • ResearchGate. (2025, August 6). 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229.
  • Borges, A., Saavedra, M. J., & Simões, M. (2014). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Pathogens (Basel, Switzerland), 3(2), 473–488.
  • Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. (2021). Antioxidants, 10(11), 1736.
  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applic
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6682.
  • The Good Scents Company. (n.d.). para-methyl acetophenone 4'-methylacetophenone. The Good Scents Company.
  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Chemistry Central Journal, 18(1), 1-28.
  • Oceanic Pharmachem. (2017, July 21). Action Mechanism of Synthetic Antioxidants. Oceanic Pharmachem.
  • BenchChem. (2025). A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers. BenchChem.
  • ResearchGate. (n.d.). MIC values of different material against S. aureus and E. coli. "-"....
  • 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. (2014). PloS one, 9(1), e87243.
  • In Vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. (2017). Frontiers in pharmacology, 8, 46.
  • Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic. (2020). ChemRxiv.
  • Prediction studies of the biological activity of chemical substances by QSAR methods. (n.d.). University of A Coruña.
  • Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring. (2017). Methods in molecular biology, 1529, 131-152.
  • Carotenoids and Chlorophylls as Antioxidants. (2020). Antioxidants, 9(6), 507.
  • Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. (2022). Foods, 11(18), 2816.
  • Chemical Composition Antioxidant and Anti-Inflammatory Activities of molecules Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. (2025).
  • Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. (2014). Molecules, 19(9), 13413-13429.
  • ResearchGate. (n.d.). MIC values (mg/mL) of antimicrobial agents against E. coli strains..
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (2021). Antioxidants, 10(11), 1736.
  • Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials. (2019). Antibiotics, 8(2), 53.
  • Mechanism of Action of Biological Antioxidants. (1992). Experimental Biology and Medicine, 200(2), 248-254.
  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (2012). Journal of cellular and molecular medicine, 16(1), 1-20.
  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. (2020). Molecules, 25(21), 5092.
  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022). Molecules, 27(23), 8414.
  • Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli. (2025). Research Square.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). Pharmaceuticals, 17(11), 1522.
  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022). Molecules, 27(23), 8414.

Sources

A Comparative Guide to the Polymorphic Landscape of 2-Chloro-3',4'-diacetoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Polymorphism: The Critical Impact on Pharmaceutical Development

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor that must be thoroughly investigated during drug development.[1][2][3] Different polymorphs of the same API can exhibit distinct physicochemical properties, which can have significant therapeutic and commercial implications. This guide provides a comprehensive structural analysis of the known polymorphs of 2-Chloro-3',4'-diacetoxyacetophenone, a functionalized polyphenol, offering insights into their synthesis, characterization, and the subtle yet significant differences in their crystal packing. While the initial topic specified the bis(pivaloyloxy) derivative, the available scientific literature provides a robust and detailed analysis of the closely related 2-Chloro-3',4'-diacetoxyacetophenone. The principles and analytical workflows discussed herein are directly applicable to the study of other acetophenone derivatives.

The Subject Molecule: 2-Chloro-3',4'-diacetoxyacetophenone

2-Chloro-3',4'-diacetoxyacetophenone is an acetophenone derivative with potential applications as an intermediate in organic synthesis and pharmaceutical development.[4][5] Its structure allows for various chemical modifications, making it a valuable building block for more complex molecules. The presence of flexible acetoxy groups and a chloroacetyl moiety creates opportunities for different intermolecular interactions, which can lead to the formation of multiple crystalline forms.

Unveiling the Polymorphs: A Tale of Two Crystal Lattices

Recent research has successfully identified and characterized two distinct polymorphic forms of 2-Chloro-3',4'-diacetoxyacetophenone, designated as Polymorph I and Polymorph II.[6] These forms, while chemically identical, exhibit different melting points and, most importantly, distinct crystal packing arrangements, which can influence their physical properties.

Synthesis and Crystallization: The Path to Polymorphic Discovery

An ecologically friendly, solid-phase synthesis method has been developed for 2-Chloro-3',4'-diacetoxyacetophenone.[6][7] The selective crystallization of the two polymorphs is achieved during the purification process. After flash chromatography and subsequent crystallization from methylene chloride, both polymorphs can be obtained.[6] This highlights the critical role of crystallization conditions in isolating specific polymorphic forms.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Start 2-Chloro-3',4'-dihydroxy- acetophenone + Acetic Anhydride (Solid-Phase Synthesis) Crude Crude Product Mixture Start->Crude FC Flash Chromatography Crude->FC Crystallization Crystallization from Methylene Chloride FC->Crystallization Purified Product Polymorph_I Polymorph I (White Prism Crystals) Crystallization->Polymorph_I Polymorph_II Polymorph II (White Plate Crystals) Crystallization->Polymorph_II

Comparative Structural and Physicochemical Analysis

The most definitive evidence for polymorphism comes from a combination of crystallographic, spectroscopic, and thermal analysis techniques.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Proof

SCXRD provides unambiguous proof of the existence of different polymorphs by determining the precise arrangement of atoms in the crystal lattice.[6]

ParameterPolymorph IPolymorph II
Crystal System MonoclinicOrthorhombic
Space Group P21/cP212121
Calculated Density (ρcalcd) 1.411 g/cm³1.406 g/cm³
Melting Point 103–104 °C132–133 °C
Supramolecular Interactions Characterized by parallel packing of weakly interacting supramolecular layers.[6]Exhibits a much more complex crystal structure where each molecule is interconnected with nine adjacent molecules through twelve hydrogen bonds.[6]
Molecular Conformation The conformation is very close to that of Polymorph II, with a slight but opposite deviation of the chloroacetyl fragment from the aromatic ring's mean plane.[6]The conformation is very close to that of Polymorph I, with a slight but opposite deviation of the chloroacetyl fragment from the aromatic ring's mean plane.[6]

The key takeaway from the SCXRD data is the profound difference in the supramolecular interactions. While the individual molecules in both polymorphs have very similar conformations, their packing in the crystal lattice is markedly different.[6] This difference in crystal packing is the fundamental reason for the observed differences in their physical properties, such as the melting point.

G cluster_molecule Shared Molecular Structure Molecule 2-Chloro-3',4'-diacetoxyacetophenone (Similar Conformation in both Polymorphs) Polymorph_I Polymorph_I Molecule->Polymorph_I packs into Polymorph_II Polymorph_II Molecule->Polymorph_II packs into

Spectroscopic Characterization

While SCXRD provides the solid-state structure, spectroscopic techniques offer complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectra are crucial for confirming the chemical structure of the synthesized molecule.[6] In solution, both polymorphs will give identical NMR spectra as the crystal lattice is broken down. However, solid-state NMR (ssNMR) would be a powerful technique to probe the different local environments of the atoms in the two crystal forms.

  • Vibrational Spectroscopy (FTIR and Raman): Similar to NMR, FTIR and Raman spectroscopy can distinguish between polymorphs in the solid state. The different intermolecular interactions in Polymorphs I and II would lead to subtle shifts in the vibrational frequencies of the functional groups, particularly the carbonyl groups and those involved in hydrogen bonding.

Thermal Analysis: Probing Thermodynamic Stability

Thermal analysis techniques are indispensable for studying the thermodynamic relationships between polymorphs.[1][8]

  • Differential Scanning Calorimetry (DSC): The distinct melting points of Polymorph I (103–104 °C) and Polymorph II (132–133 °C) are readily confirmed by DSC, which measures the heat flow into or out of a sample as a function of temperature.[6] The higher melting point of Polymorph II suggests it is the more thermodynamically stable form at higher temperatures. DSC can also be used to investigate possible solid-solid phase transitions between the polymorphs upon heating.[8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For unsolvated polymorphs like I and II, TGA would be used to determine their thermal stability and decomposition temperatures.

Experimental Protocols: A Guide to Polymorph Characterization

To ensure the scientific integrity of a polymorphic study, a multi-technique approach is essential.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: Grow single crystals of suitable size and quality. For the title compound, slow evaporation of a methylene chloride solution was effective.[6]

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Causality Behind Experimental Choices: The use of a low temperature during data collection is crucial for obtaining high-quality data by reducing atomic thermal motion, leading to a more precise determination of bond lengths and angles.

Protocol 2: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Data Collection: Place the powdered sample in a sample holder and analyze it using a powder diffractometer. The instrument will scan a range of 2θ angles, recording the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram is a unique fingerprint for a specific crystalline phase. Compare the PXRD patterns of different batches to identify the polymorph(s) present.

Trustworthiness of the Protocol: PXRD is a non-destructive and highly reliable technique for routine identification of polymorphic forms and for assessing the phase purity of a sample.

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses any expected thermal events (e.g., from room temperature to above the melting point).

  • Data Analysis: The resulting thermogram will show peaks or shifts in the baseline corresponding to thermal events. Endothermic peaks typically represent melting or solid-solid transitions.

Expertise in Interpretation: The shape and onset temperature of the melting endotherm can provide information about the purity and polymorphic form of the sample. A sharp peak indicates a pure substance, while a broad peak may suggest impurities or the presence of multiple polymorphs.

Conclusion and Future Outlook

The existence of at least two polymorphs of 2-Chloro-3',4'-diacetoxyacetophenone has been unequivocally demonstrated through a combination of X-ray diffraction and thermal analysis.[6] Polymorph I and Polymorph II are distinguished by their crystal systems, space groups, and most significantly, their supramolecular packing arrangements, which result in a notable difference in their melting points.[6] This comprehensive understanding of the polymorphic landscape is a critical first step in any development program involving this compound or its analogues.

For drug development professionals, this case study serves as a crucial reminder of the importance of thorough solid-state characterization. The choice of a specific polymorph can have far-reaching consequences, and the ability to selectively crystallize and analytically distinguish between forms is a cornerstone of robust pharmaceutical development. Future work should focus on determining the relative thermodynamic stability of the two polymorphs at different temperatures and investigating their comparative physicochemical properties, such as solubility and dissolution rate, which are critical for bioavailability.

References

  • Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. [Link]

  • Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. MDPI. [Link]

  • Polymorphism in 4′-Hydroxyacetophenone: Structure and Energetics. ResearchGate. [Link]

  • Synthesis of Acetophenone Derivatives. Scribd. [Link]

  • Reaction pathway between 2-chloro-3′,4′-dihydroxy-acetophenone and... ResearchGate. [Link]

  • IR-spectroscopic characterization of acetophenone complexes with Fe+, Co+, and Ni+ using free-electron-laser IRMPD. PubMed. [Link]

  • Application Note: The characterisation of polymorphs by thermal analysis. European Pharmaceutical Review. [Link]

  • Emerging techniques for polymorph detection. ResearchGate. [Link]

  • Fluorescence analysis of iodinated acetophenone derivatives. PubMed. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health. [Link]

  • Crystal structures of two polymorphs of tixocortol pivalate. National Institutes of Health. [Link]

  • Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. National Institutes of Health. [Link]

  • Crystalline Polymorphism of Organic Compounds. Semantic Scholar. [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. ACS Publications. [Link]

Sources

Safety Operating Guide

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone (CAS: 185448-73-1) is a potent alkylating agent and lachrymator used primarily as an intermediate in the synthesis of Dipivefrin . Its structural core—an


-chloro ketone—mimics the properties of chloroacetophenone (CN gas), necessitating strict containment protocols to prevent respiratory and ocular injury.

Immediate Action Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong bases (risk of exothermic hydrolysis and polymerization).

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand the mechanism of its toxicity. It is not merely "toxic"; it is chemically reactive toward biological nucleophiles.

FeatureSpecificationOperational Implication
Functional Group

-Chloro Ketone
Alkylating Agent: Irreversibly binds to DNA/proteins. Potent lachrymator (tear gas effect).
Functional Group Catechol Pivalate EstersHydrolysis Risk: Stable in neutral conditions but hydrolyzes in strong base/acid to release pivalic acid and reactive catechols.
Physical State Crystalline SolidDust hazard. Electrostatic precautions required during weighing.
Reactivity Moisture SensitiveCan generate HCl gas upon prolonged exposure to moisture.

Waste Classification & Segregation

Proper segregation is the first line of defense against accidental laboratory exposure.

Regulatory Classification (RCRA)

While not always explicitly listed under a specific "U" or "P" code, this compound defaults to the following characteristics due to its reactivity and toxicity:

  • Characteristic: Toxic (D000 series potential).

  • Halogenated Organic Waste: Must be segregated from non-halogenated solvents to prevent contamination of fuel-blending streams.

Segregation Protocol
  • Incompatible With: Strong oxidizers, strong bases (e.g., NaOH, KOH), and amines.

  • Storage: Store in a dedicated "Halogenated Toxic" stream.

  • Container: Glass or HDPE. Avoid metal containers (corrosion risk from potential HCl evolution).

Operational Disposal Procedures

A. Routine Solid Waste (Bulk Substance)

For expired or excess solid material, do not attempt to solvate or deactivate in the lab unless necessary.

  • Packaging: Place the original container inside a clear, sealable secondary bag (Ziploc type).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"

    • Hazards: "Toxic," "Lachrymator," "Corrosive."[1]

  • Disposal: Transfer to the satellite accumulation area for pickup by EHS/Waste Contractor for incineration .

B. Liquid Waste (Mother Liquors/Solvents)

If the compound is dissolved in solvent (e.g., Dichloromethane, Ethyl Acetate):

  • Stream: Pour into the Halogenated Solvent Waste carboy.

  • Concentration Limit: If the concentration is >5%, consider packaging as a separate "High Hazard" liquid stream to alert disposal crews.

C. Deactivation of Spills & Glassware (The "Quench" Protocol)

Scenario: You have a spill or dirty glassware.[2] You cannot simply wash this into the sink because of the lachrymatory risk. Mechanism: We use a soft nucleophile (Thiosulfate) to displace the chloride, rendering the molecule non-volatile and water-soluble.

Reagents:

  • Solution A: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Solution B: 5% Sodium Bicarbonate (

    
    ) (buffer).
    

Protocol:

  • Containment: Isolate the area. Wear double nitrile gloves and a face shield.

  • Application: Cover the spill or soak the glassware in a 1:1 mix of Solution A and B.

  • Reaction Time: Allow to sit for 30 minutes . The solution may turn slightly yellow/brown as the reaction proceeds.

  • Cleanup:

    • Glassware: Rinse with water into the Halogenated Waste carboy (do not drain yet). Final wash with acetone.

    • Spill: Absorb the slurry with vermiculite or spill pads. Place in a sealed bag labeled "Debris contaminated with deactivated lachrymator."

Visualization of Workflows

Figure 1: Waste Stream Decision Matrix

This logic flow ensures no reactive material enters the wrong waste stream.

WasteDecision Start Waste Material Generated State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Spill Spill / Residue State->Spill SolidAction Double Bag -> Solid Halogenated Waste (Incineration) Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck SpillAction Apply Thiosulfate Quench (30 mins) -> Absorb Spill->SpillAction HaloSolv Halogenated (DCM, etc.) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated LiquidCheck->NonHaloSolv LiquidAction Halogenated Waste Carboy HaloSolv->LiquidAction NonHaloSolv->LiquidAction Segregate as Halo due to solute SpillDispose Debris -> Hazardous Solid Waste SpillAction->SpillDispose

Caption: Decision matrix for segregating this compound waste streams.

Figure 2: Chemical Deactivation Mechanism

Understanding the chemistry validates the safety protocol.

Deactivation Toxic Active Toxin (Alpha-Chloro Ketone) Transition Nucleophilic Substitution (Sn2 Reaction) Toxic->Transition + Na2S2O3 Reagent Quench Reagent (Sodium Thiosulfate) Reagent->Transition Safe Deactivated Adduct (Water Soluble / Non-Volatile) Transition->Safe - NaCl

Caption: Mechanism of action for Thiosulfate neutralization of alpha-halo ketones.

References

  • Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: 2-Chloroacetophenone. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[4] Chloroacetophenone (CN): Riot Control/Tear Agent.[2] Centers for Disease Control and Prevention. Retrieved from

  • Chem-Impex International. (n.d.). This compound Product Information. Retrieved from

  • New Drug Approvals. (2019). Dipivefrine: Synthesis and Pharmacology. Retrieved from

  • Master Organic Chemistry. (2020). Alpha-Halogenation of Ketones and Mechanisms. Retrieved from

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.